PQR626
Description
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Properties
Molecular Formula |
C20H27F2N7O2 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
4-(difluoromethyl)-5-[4-[(3S,5R)-3,5-dimethylmorpholin-4-yl]-6-[(3R)-3-methylmorpholin-4-yl]-1,3,5-triazin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C20H27F2N7O2/c1-11-8-30-5-4-28(11)19-25-18(15-7-24-16(23)6-14(15)17(21)22)26-20(27-19)29-12(2)9-31-10-13(29)3/h6-7,11-13,17H,4-5,8-10H2,1-3H3,(H2,23,24)/t11-,12-,13+/m1/s1 |
InChI Key |
YXQKBQLVKBUCLZ-UPJWGTAASA-N |
Isomeric SMILES |
C[C@@H]1COCCN1C2=NC(=NC(=N2)C3=CN=C(C=C3C(F)F)N)N4[C@@H](COC[C@@H]4C)C |
Canonical SMILES |
CC1COCCN1C2=NC(=NC(=N2)C3=CN=C(C=C3C(F)F)N)N4C(COCC4C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of PQR626: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PQR626 is a potent, orally available, and brain-penetrant inhibitor of the mechanistic target of rapamycin (mTOR).[1][2] As a second-generation ATP-competitive mTOR kinase inhibitor (TORKi), it targets the kinase activity of both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2).[1] This dual inhibitory action allows this compound to overcome the limitations of earlier allosteric mTOR inhibitors, such as rapamycin and its analogs (rapalogs), which primarily target mTORC1 and can lead to feedback activation of pro-survival signaling through mTORC2. The ability of this compound to readily cross the blood-brain barrier makes it a promising therapeutic candidate for neurological disorders characterized by hyperactive mTOR signaling, most notably Tuberous Sclerosis Complex (TSC).[1][3][4]
Core Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2
This compound exerts its therapeutic effects by directly binding to the ATP-binding pocket of the mTOR kinase domain, thereby inhibiting its catalytic activity. This competitive inhibition prevents the phosphorylation of downstream substrates of both mTORC1 and mTORC2, leading to a comprehensive blockade of mTOR signaling.
Inhibition of mTORC1 Signaling
mTORC1 is a central regulator of cell growth, proliferation, and metabolism. Its activity is modulated by various upstream signals, including growth factors, amino acids, and cellular energy status. Upon activation, mTORC1 phosphorylates several key downstream effectors, including:
-
S6 Kinase 1 (S6K1): A critical regulator of protein synthesis and cell growth.
-
4E-Binding Protein 1 (4E-BP1): A translational repressor that, upon phosphorylation by mTORC1, releases its inhibition on the eukaryotic translation initiation factor 4E (eIF4E), promoting cap-dependent translation.
By inhibiting mTORC1, this compound effectively reduces the phosphorylation of S6K1 and 4E-BP1, leading to a global reduction in protein synthesis and a halt in cell growth and proliferation.
Inhibition of mTORC2 Signaling
mTORC2 plays a crucial role in cell survival, metabolism, and cytoskeletal organization. A key downstream target of mTORC2 is the serine/threonine kinase Akt (also known as Protein Kinase B or PKB). mTORC2 phosphorylates Akt at serine 473, leading to its full activation. Activated Akt, in turn, promotes cell survival by inhibiting apoptosis and stimulates cell proliferation.
This compound's inhibition of mTORC2 prevents the phosphorylation and activation of Akt, thereby promoting apoptosis and further contributing to the suppression of aberrant cell growth.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency, pharmacokinetic profile, and in vivo efficacy.
Table 1: In Vitro Potency and Cellular Activity
| Parameter | Value | Cell Line/Assay Conditions |
| mTOR IC50 | 5 nM | Enzymatic Assay |
| mTOR Ki | 3.6 nM | Enzymatic Assay |
| p-Akt (S473) IC50 | 197 nM | In-cell Western Blot (A2058 cells) |
| p-S6 (S235/S236) IC50 | 87 nM | In-cell Western Blot (A2058 cells) |
Table 2: Pharmacokinetic Parameters of this compound in Mice (10 mg/kg, p.o.)
| Parameter | Value |
| Cmax | 1096 ng/mL |
| Tmax | Not explicitly stated |
| Terminal Half-life (t1/2) | 3.0 h |
| Brain/Plasma Ratio | ~1.8:1 |
Table 3: In Vivo Efficacy of this compound in a Tuberous Sclerosis Complex Mouse Model (Tsc1GFAPCKO)
| Animal Model | This compound Dose | Outcome |
| Tsc1GFAPCKO mice | 50 mg/kg, BID, p.o. | Significantly reduced mortality compared to vehicle |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: The mTOR signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for Western blot analysis of mTOR signaling.
Experimental Protocols
Western Blot Analysis of mTOR Pathway Activation
This protocol provides a detailed methodology for assessing the phosphorylation status of key mTOR signaling proteins, such as Akt and S6, in response to this compound treatment.
1. Sample Preparation and Protein Extraction:
-
Cell Culture: Plate cells (e.g., A2058 melanoma cells) at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Homogenization: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble protein fraction.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.
3. SDS-PAGE and Western Blotting:
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Electrophoresis: Load equal amounts of protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt (Ser473), total Akt, phospho-S6 (Ser235/236), total S6) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody species for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using appropriate software and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
This compound is a potent, brain-penetrant, dual mTORC1/mTORC2 inhibitor with a well-defined mechanism of action. Its ability to comprehensively block the mTOR signaling pathway, coupled with its favorable pharmacokinetic profile, underscores its potential as a therapeutic agent for neurological disorders driven by mTOR hyperactivation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on this compound and related mTOR inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. psychogenics.com [psychogenics.com]
- 4. 4-(Difluoromethyl)-5-(4-((3 R,5 S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (this compound), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
PQR626: A Technical Guide to a Novel Brain-Penetrant mTORC1 and mTORC2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PQR626 is a potent, selective, and orally bioavailable small molecule inhibitor targeting the mechanistic target of rapamycin (mTOR) kinase, a central regulator of cell growth, proliferation, and metabolism. As an ATP-competitive inhibitor, this compound effectively blocks the activity of both mTOR Complex 1 (mTORC1) and mTORC2, offering a more complete shutdown of the mTOR signaling pathway compared to earlier-generation allosteric inhibitors like rapamycin. A key feature of this compound is its ability to penetrate the blood-brain barrier, making it a promising candidate for the treatment of neurological disorders characterized by mTOR pathway hyperactivation, such as Tuberous Sclerosis Complex (TSC). This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and detailed experimental methodologies.
Introduction to mTOR Signaling
The mTOR signaling pathway is a critical cellular network that integrates intracellular and extracellular signals to control cell growth, proliferation, survival, and metabolism. mTOR exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which have different upstream regulators and downstream targets.
-
mTORC1: This complex is sensitive to nutrients, growth factors, and energy levels.[1] Its activation leads to the phosphorylation of key downstream effectors, including S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which in turn promote protein synthesis and cell growth.[1]
-
mTORC2: This complex is primarily activated by growth factor signaling through PI3K.[1] It plays a crucial role in cell survival and cytoskeletal organization by phosphorylating AGC kinases such as Akt and SGK.[1]
Dysregulation of the mTOR pathway is implicated in a variety of diseases, including cancer and neurological disorders.[2][3]
This compound: Mechanism of Action
This compound is an ATP-competitive mTOR kinase inhibitor, meaning it binds to the ATP-binding pocket of the mTOR kinase domain. This mechanism of action allows it to inhibit both mTORC1 and mTORC2.[4] The dual inhibition of mTORC1 and mTORC2 by this compound leads to a comprehensive blockade of mTOR signaling, as evidenced by the reduced phosphorylation of downstream targets of both complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-(Difluoromethyl)-5-(4-((3 R,5 S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (this compound), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
PQR626: A Brain-Penetrant mTORC1/2 Inhibitor for Neurological Disorders
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, metabolism, and survival.[1][2][3] Dysregulation of the mTOR signaling pathway is implicated in a variety of human diseases, including cancer and several neurological disorders.[4][5][6] PQR626 is a novel, potent, and selective mTOR kinase inhibitor that, unlike the first-generation allosteric inhibitor rapamycin and its analogs (rapalogs), competitively binds to the ATP pocket of the mTOR kinase domain. This mechanism allows this compound to inhibit both mTORC1 and mTORC2 complexes.[1][2] A key distinguishing feature of this compound is its excellent brain penetrance, a significant advantage for treating neurological conditions where the blood-brain barrier often limits the efficacy of other mTOR inhibitors.[1][2][4][5] This document provides a comprehensive overview of the preclinical data and experimental methodologies related to this compound.
Core Attributes of this compound
This compound was developed through extensive chemical exploration, combining pharmacophore features of earlier brain-penetrant mTOR inhibitors.[1][2] This rational drug design has resulted in a compound with superior pharmacological properties compared to other mTOR inhibitors like everolimus and AZD2014.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Target | Notes |
| IC50 | 5 nM | mTOR | |
| Ki | 3.6 nM | mTOR |
Data sourced from AbMole BioScience.[7][8]
Table 2: Comparative Pharmacokinetics in Mice
| Compound | Brain/Plasma Ratio | Species | Administration |
| This compound | ~1.8:1 | Female C57BL/6J Mice | Oral (p.o.) |
| This compound | ~1.4:1 | Male Sprague Dawley Rats | Oral (p.o.) |
| Everolimus | ~1:61 | Female C57BL/6J Mice | Oral (p.o.) |
| Everolimus | ~1:92 | Male Sprague Dawley Rats | Oral (p.o.) |
| AZD2014 | ~1:25 | Female C57BL/6J Mice | Oral (p.o.) |
This data highlights the significantly enhanced brain penetration of this compound compared to other mTOR inhibitors.[1][2]
Table 3: In Vivo Efficacy and Tolerability in Mice
| Parameter | Value | Animal Model | Dosing Regimen |
| Maximum Tolerated Dose (MTD) | 100-150 mg/kg | Mice | |
| Efficacious Dose | 50 mg/kg, BID | Tsc1GFAPCKO mice | Oral (p.o.) |
This compound demonstrated a significant effect on survival and prevented or decreased mortality in a mouse model of Tuberous Sclerosis Complex (TSC).[1][2]
Signaling Pathway and Mechanism of Action
This compound acts as an ATP-competitive inhibitor of mTOR, targeting the kinase domain of the protein. This allows it to inhibit both mTORC1 and mTORC2 complexes, leading to a blockade of downstream signaling pathways involved in cell growth, proliferation, and survival.
Caption: mTOR signaling pathway with points of inhibition for Rapamycin and this compound.
Experimental Protocols
While detailed, step-by-step protocols are proprietary, the published literature provides an overview of the methodologies used to characterize this compound.
In Vivo Efficacy in Tsc1GFAPCKO Mice
-
Animal Model: Mice with a conditional inactivation of the Tsc1 gene, primarily in glial cells (Tsc1GFAPCKO mice), were used as a model for Tuberous Sclerosis Complex.[1][2]
-
Dosing: this compound was administered orally (p.o.) at a dose of 50 mg/kg twice a day (BID).[1][2][4]
-
Endpoint: The primary endpoint was survival, with the study designed as a dose-range finding study to assess the effect of this compound on mortality compared to a vehicle control.[1][2]
Pharmacokinetic Studies
-
Animals: Male Sprague Dawley rats and female C57BL/6J mice were used for pharmacokinetic studies.[1][2]
-
Drug Administration: this compound, everolimus, and AZD2014 were administered orally to compare their pharmacokinetic profiles.[1][2]
-
Sample Collection: Plasma and brain tissue were collected at various time points after administration.
-
Analysis: Drug concentrations in plasma and brain were quantified to determine key pharmacokinetic parameters, including the brain/plasma ratio.[1][2]
Western Blotting for mTOR Signaling Inhibition
-
Sample Preparation: Brain cortex was collected from female C57BL/6J mice following treatment with this compound (25 mg/kg, p.o.) or everolimus (10 mg/kg, p.o.) for 30 minutes. The tissue was lysed to extract proteins.[9]
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane.[9]
-
Antibody Incubation: The membrane was incubated with specific primary antibodies to detect phosphorylated forms of Akt (pPKB) and S6 (pS6), as well as total Akt and α-tubulin as a loading control.[9]
-
Detection: HRP-coupled secondary antibodies and enhanced chemiluminescence were used for detection.[9]
Preclinical Development Workflow
The preclinical evaluation of this compound followed a logical progression from in vitro characterization to in vivo efficacy studies.
Caption: Generalized preclinical development workflow for a CNS-targeted therapeutic.
Therapeutic Potential of this compound
The unique combination of high potency, selectivity, and excellent brain penetration makes this compound a promising candidate for the treatment of neurological disorders associated with mTOR hyperactivation.
Caption: Logical flow from this compound's properties to its therapeutic potential.
Conclusion
This compound represents a significant advancement in the development of mTOR inhibitors, particularly for neurological applications. Its ability to effectively cross the blood-brain barrier and potently inhibit both mTORC1 and mTORC2 addresses key limitations of previous generations of mTOR-targeted therapies. The robust preclinical data, demonstrating favorable pharmacokinetics and in vivo efficacy, strongly support its continued development for the treatment of Tuberous Sclerosis Complex and other neurological disorders characterized by aberrant mTOR signaling.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-(Difluoromethyl)-5-(4-((3 R,5 S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (this compound), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-(Difluoromethyl)-5-(4-((3 R,5 S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (this compound), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders [air.unimi.it]
- 7. abmole.com [abmole.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
PQR626: A Technical Guide to a Novel Brain-Penetrant mTOR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PQR626 is a potent, selective, and orally bioavailable small molecule inhibitor of the mechanistic target of rapamycin (mTOR). Developed for the treatment of neurological disorders, its excellent brain penetrance distinguishes it from other mTOR inhibitors. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data of this compound, intended to serve as a technical resource for researchers in drug discovery and development.
Chemical Structure and Physicochemical Properties
This compound, systematically named 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine, is a rapamycin derivative.[1][2] Its chemical structure is characterized by a triazine core substituted with two distinct morpholine moieties and a difluoromethyl-pyridinyl group.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine | [2] |
| CAS Number | 1927857-98-4 | [1] |
| Molecular Formula | C₂₀H₂₇F₂N₇O₂ | [4] |
| Molecular Weight | 435.47 g/mol | [1][4] |
Mechanism of Action and Signaling Pathway
This compound is an ATP-competitive mTOR kinase inhibitor, targeting both mTOR Complex 1 (mTORC1) and mTORC2.[3][5] The mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival.[6] Hyperactivation of this pathway is implicated in various cancers and neurological disorders.[2][7] By inhibiting mTOR, this compound effectively modulates downstream signaling, including the phosphorylation of key effector proteins such as S6 ribosomal protein (S6) and protein kinase B (PKB/Akt).[2][4]
Preclinical Pharmacology
In Vitro Potency
This compound demonstrates potent inhibition of mTOR kinase activity.
Table 2: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Reference |
| mTOR IC₅₀ | 5 nM | [1][4] |
| mTOR Kᵢ | 3.6 nM | [1] |
| Cellular pPKB (S473) IC₅₀ | 197 nM | [4] |
| Cellular pS6 (S235/S236) IC₅₀ | 87 nM | [4] |
In Vivo Pharmacokinetics
This compound exhibits excellent oral bioavailability and brain penetration in preclinical models.
Table 3: Pharmacokinetic Parameters of this compound
| Species | Dose | Brain/Plasma Ratio | Terminal Half-life (t₁₂) | Reference |
| Mice (C57BL/6J) | 10 mg/kg p.o. | ~1.8:1 | 3.0 h | [4][5] |
| Rats (Sprague Dawley) | Not specified | ~1.4:1 | Not specified | [5] |
In Vivo Efficacy
In a mouse model of Tuberous Sclerosis Complex (TSC), a neurological disorder characterized by mTOR hyperactivation, this compound demonstrated significant therapeutic efficacy.[2][8] Treatment with this compound at 50 mg/kg twice daily significantly reduced mortality in Tsc1 knockout mice.[2][5]
Experimental Protocols
In-Cell Western Assay for Cellular Potency
Objective: To determine the cellular IC₅₀ values of this compound for the inhibition of pPKB (Ser473) and pS6 (Ser235/236).
Methodology:
-
A2058 melanoma cells are treated with a serial dilution of this compound (e.g., 0.04-5 μM) for 1 hour.[4]
-
Following treatment, cells are fixed and permeabilized.
-
Cells are incubated with primary antibodies specific for phosphorylated PKB (Ser473) and phosphorylated S6 (Ser235/236), along with a normalization antibody.
-
After washing, cells are incubated with corresponding infrared dye-conjugated secondary antibodies.
-
The plates are scanned on an infrared imaging system, and the fluorescence intensities are quantified.
-
IC₅₀ values are calculated from the dose-response curves.[3]
Western Blot Analysis of mTOR Signaling Inhibition in Murine Brain
Objective: To assess the in vivo inhibition of mTOR signaling by this compound in the brain.
Methodology:
-
Female C57BL/6J mice are treated with this compound (e.g., 25 mg/kg, p.o.) or vehicle.[2]
-
At specified time points (e.g., 30 minutes), brain cortex is collected.[2][6]
-
The tissue is lysed, and protein concentration is determined.[2]
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.[2][6]
-
The membrane is immunoblotted with primary antibodies against pPKB, pS6, total PKB, and a loading control (e.g., α-tubulin).[2]
-
Following incubation with HRP-conjugated secondary antibodies, the signal is detected using enhanced chemiluminescence.[2][6]
-
Protein bands are quantified using densitometry software (e.g., ImageJ).[2]
Conclusion
This compound is a promising, next-generation mTOR inhibitor with a unique profile of high potency, selectivity, and excellent brain permeability. Its robust preclinical efficacy in a relevant neurological disease model, coupled with favorable pharmacokinetic properties, positions it as a strong candidate for further clinical development for the treatment of central nervous system disorders characterized by mTOR pathway dysregulation.
References
- 1. abmole.com [abmole.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 4-(Difluoromethyl)-5-(4-((3 R,5 S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (this compound), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
PQR626: A Brain-Penetrant mTOR Inhibitor for Neurological Disorder Research
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PQR626, a potent, orally available, and brain-penetrant mTOR inhibitor, for its application in neurological disorder research. This compound is a second-generation ATP-competitive mTOR kinase inhibitor that targets both mTORC1 and mTORC2 complexes.[1][2] Its favorable pharmacokinetic profile and demonstrated efficacy in preclinical models of neurological disease, such as Tuberous Sclerosis Complex (TSC), position it as a promising candidate for further investigation.[3][4]
Core Mechanism of Action
This compound exerts its therapeutic effects by inhibiting the mechanistic target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[1][5] In many neurological disorders, the mTOR pathway is hyperactivated.[3][4] this compound competitively binds to the ATP pocket of the mTOR kinase domain, thereby blocking the phosphorylation of downstream targets of both mTORC1 and mTORC2.[2] This dual inhibition helps to overcome the limitations of earlier mTOR inhibitors, such as rapamycin and its analogs (rapalogs), which only allosterically inhibit mTORC1 and can lead to a feedback activation of PI3K/Akt signaling.[6]
Caption: The mTOR signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: Pharmacokinetic Properties of this compound and Comparator Compounds
| Compound | Brain/Plasma Ratio (Mice) | Brain/Plasma Ratio (Rats) | Maximum Tolerated Dose (MTD) in Mice (mg/kg) |
| This compound | ~1.8:1[1][7] | ~1.4:1[1][7] | 100-150[1][7] |
| Everolimus | ~1:61[1][7] (0.016)[2] | ~1:92[1][7] | Not Reported |
| AZD2014 | ~1:25[1][7] | Not Reported | Not Reported |
| Rapamycin | 0.0057[2] | Not Reported | Not Reported |
Table 2: In Vivo Efficacy of this compound in a Tuberous Sclerosis Complex (TSC) Mouse Model
| Animal Model | Treatment | Dosage | Outcome |
| Tsc1GFAPCKO Mice | This compound | 50 mg/kg, twice a day (p.o.) | Significantly reduced mortality compared to vehicle.[1][3][4] |
| Tsc1GFAPCKO Mice | Vehicle | Not Applicable | High mortality rate.[1] |
Table 3: In Vivo Target Engagement of this compound in Mouse Brain
| Treatment | Time Point | Effect on pS6 Levels (% of control) | Effect on pPKB (Akt) Levels (% of control) |
| This compound (25 mg/kg, p.o.) | 30 min | Significant decrease | Significant decrease |
| This compound (25 mg/kg, p.o.) | Various | Time-dependent inhibition | Time-dependent inhibition |
| Everolimus (10 mg/kg, p.o.) | 30 min | Decrease | No significant change |
Note: Specific percentage decreases were presented graphically in the source material and are described as significant.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Pharmacokinetic Studies
Objective: To determine the brain penetration and pharmacokinetic profile of this compound.
Animal Models:
Methodology:
-
This compound, everolimus, and AZD2014 were administered orally (p.o.) to the animals.[1][2]
-
At specified time points, blood and brain tissue samples were collected.[8]
-
Plasma was separated from blood samples by centrifugation.[8]
-
Drug concentrations in plasma and brain homogenates were quantified using an appropriate analytical method (e.g., LC-MS/MS).
-
The brain-to-plasma concentration ratio was calculated to assess brain penetration.[1]
In Vivo Efficacy in Tsc1GFAPCKO Mouse Model
Objective: To evaluate the therapeutic efficacy of this compound in a genetic mouse model of Tuberous Sclerosis Complex.
Animal Model:
-
Mice with a conditional inactivation of the Tsc1 gene primarily in glial cells (Tsc1GFAPCKO mice). This model recapitulates features of TSC, including reduced survival.[1][3]
Methodology:
-
Tsc1GFAPCKO mice were randomly assigned to treatment and vehicle control groups.[1]
-
This compound was administered orally at a dose of 50 mg/kg twice a day.[1][4]
-
The vehicle group received the corresponding empty formulation.[1]
-
Animal survival was monitored daily, and the data was analyzed to determine the effect of this compound on mortality.[1][3]
Western Blotting for Target Engagement
Objective: To confirm the inhibition of mTORC1 and mTORC2 signaling in the brain following this compound administration.
Methodology:
-
Female C57BL/6J mice were treated with this compound (25 mg/kg, p.o.) or everolimus (10 mg/kg, p.o.).[5]
-
At various time points, mice were euthanized, and the brain cortex was collected.[5]
-
Brain tissue was lysed to extract proteins.[5]
-
Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE.[5]
-
Proteins were transferred to a membrane and probed with primary antibodies specific for phosphorylated S6 ribosomal protein (pS6, a marker of mTORC1 activity), phosphorylated Akt/PKB at Ser473 (pPKB, a marker of mTORC2 activity), and total levels of these proteins as well as a loading control (e.g., α-tubulin).[5]
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies and enhanced chemiluminescence were used for detection.[5]
-
The intensity of the bands was quantified to determine the relative levels of phosphorylated proteins.[5]
Caption: Preclinical evaluation workflow for this compound.
Conclusion
This compound is a potent, selective, and brain-penetrant mTORC1/2 inhibitor with a promising preclinical profile for the treatment of neurological disorders characterized by mTOR hyperactivation. Its superior brain penetration compared to other mTOR inhibitors and its demonstrated efficacy in a relevant disease model highlight its potential as a therapeutic candidate. The data and protocols summarized in this guide provide a solid foundation for further research and development of this compound for central nervous system indications.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-(Difluoromethyl)-5-(4-((3 R,5 S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (this compound), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
PQR626: A Preclinical In-Depth Analysis for the Treatment of Tuberous Sclerosis Complex
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tuberous Sclerosis Complex (TSC) is a genetic disorder characterized by the growth of benign tumors in multiple organs and is often associated with significant neurological manifestations, including epilepsy and cognitive impairment. The underlying pathology of TSC is the hyperactivation of the mechanistic target of rapamycin (mTOR) signaling pathway. PQR626 is a novel, potent, and orally bioavailable mTOR kinase inhibitor that has demonstrated significant promise in preclinical studies for the treatment of TSC. A key feature of this compound is its ability to penetrate the blood-brain barrier, a critical attribute for treating the neurological symptoms of TSC. This document provides a comprehensive technical overview of the preclinical data available for this compound, including its mechanism of action, quantitative efficacy and pharmacokinetic data, and detailed experimental protocols.
Mechanism of Action: Targeting the Core of TSC Pathology
This compound is an ATP-competitive inhibitor of both mTORC1 and mTORC2, the two distinct protein complexes in which mTOR kinase exists.[1][2] In TSC, mutations in the TSC1 or TSC2 genes lead to the constitutive activation of mTORC1, a central regulator of cell growth, proliferation, and survival.[3] By inhibiting both mTORC1 and mTORC2, this compound offers a more comprehensive blockade of the mTOR pathway compared to rapalogs, which primarily inhibit mTORC1.[2] This dual inhibition is crucial for addressing the complex neuropathology of TSC.
Signaling Pathway
The mTOR signaling pathway is a critical regulator of cellular processes. In Tuberous Sclerosis Complex, the pathway is disrupted as follows:
Quantitative Preclinical Data
In Vitro Potency
This compound demonstrates potent inhibition of mTOR kinase activity in biochemical assays.
| Parameter | Value | Reference |
| mTOR IC50 | 9.3 nM | [4] |
Pharmacokinetic Properties
A critical advantage of this compound is its superior brain penetration compared to other mTOR inhibitors.
| Compound | Brain/Plasma Ratio | Species | Reference |
| This compound | ~1.8:1 | Mouse | [1] |
| Everolimus | ~1:92 | Mouse | [1] |
| AZD2014 | ~1:25 | Mouse | [1] |
| Parameter | Value | Species | Reference |
| Maximum Tolerated Dose (MTD) | 100-150 mg/kg | Mouse | [1] |
Preclinical Efficacy in a TSC Mouse Model
This compound has shown significant efficacy in the Tsc1GFAPCKO mouse model, a well-established model of TSC that recapitulates key neurological features of the disease.
| Treatment Group | Dosing | Outcome | Reference |
| This compound | 50 mg/kg, BID | Significantly increased survival and prevented/decreased mortality compared to vehicle. | [1][2] |
| Vehicle | - | - | [1][2] |
Experimental Protocols
Tsc1GFAPCKO Mouse Model Efficacy Study
This protocol outlines the key steps in assessing the in vivo efficacy of this compound in a genetically engineered mouse model of TSC.
Methodology:
-
Animal Model: Tsc1GFAPCKO mice with conditional inactivation of the Tsc1 gene in glial cells were used.
-
Dosing: this compound was administered orally twice daily (BID) at a dose of 50 mg/kg. A vehicle control group was also included.
-
Monitoring: Animals were monitored daily for health status and survival.
-
Primary Endpoint: The primary measure of efficacy was the effect on the survival of the mice.
-
Data Analysis: Survival data was analyzed using Kaplan-Meier survival curves and appropriate statistical tests to compare the this compound-treated group with the vehicle control group.
Western Blotting for mTOR Pathway Inhibition
Protocol:
-
Tissue Collection: Brain tissue from treated and control animals was collected and snap-frozen.
-
Protein Extraction: Lysates were prepared from the brain tissue using appropriate lysis buffers containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate was determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against key mTOR pathway proteins, including phospho-S6 ribosomal protein (a marker of mTORC1 activity) and phospho-Akt (a marker of mTORC2 activity). Antibodies against total S6 and total Akt were used as loading controls.
-
Detection: After incubation with appropriate secondary antibodies, the protein bands were visualized using a chemiluminescence detection system.
-
Densitometry: The intensity of the bands was quantified using image analysis software to determine the relative levels of protein phosphorylation.
Clinical Development Status
As of the latest available information, this compound is in the preclinical stage of development for Tuberous Sclerosis Complex. No clinical trials have been publicly registered.
Conclusion and Future Directions
The preclinical data for this compound strongly support its potential as a therapeutic agent for Tuberous Sclerosis Complex. Its potent dual inhibition of mTORC1 and mTORC2, combined with its excellent brain penetration, addresses key limitations of existing mTOR inhibitors. The significant improvement in survival observed in a relevant animal model of TSC provides a solid rationale for advancing this compound into clinical development. Future studies will need to establish the safety, tolerability, and efficacy of this compound in human patients with TSC.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Novel brain permeant mTORC1/2 inhibitors are as efficacious as rapamycin or everolimus in mouse models of acquired partial epilepsy and tuberous sclerosis complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-(Difluoromethyl)-5-(4-((3 R,5 S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (this compound), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
PQR626: A Preclinical In-Depth Analysis for Epilepsy Research
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
PQR626 is a novel, potent, and brain-penetrant inhibitor of the mechanistic target of rapamycin (mTOR) complexes mTORC1 and mTORC2. Preclinical research, particularly in models of Tuberous Sclerosis Complex (TSC), a genetic disorder strongly associated with epilepsy, has highlighted its potential as a therapeutic agent for neurological conditions characterized by mTOR hyperactivation. This document provides a comprehensive technical overview of the preclinical data available for this compound, focusing on its mechanism of action, pharmacokinetic profile, and efficacy in a key epilepsy-related animal model. As of late 2025, this compound remains in the preclinical phase of development, with no publicly available information on the initiation of clinical trials for epilepsy.
Mechanism of Action: Targeting the mTOR Pathway
This compound is an ATP-competitive inhibitor of mTOR kinase, a critical signaling node that regulates cell growth, proliferation, and survival.[1] In the context of epilepsy, hyperactivation of the mTOR pathway is a key pathological driver in several genetic and acquired forms of the disease, including TSC.[2] By inhibiting both mTORC1 and mTORC2, this compound offers a more complete blockade of mTOR signaling compared to earlier-generation mTOR inhibitors like rapamycin and its analogs (rapalogs), which primarily target mTORC1.[1]
The PI3K/AKT/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a crucial intracellular signaling cascade. This compound acts downstream of AKT to directly inhibit the kinase activity of mTOR.
Preclinical Pharmacokinetics
This compound has demonstrated a favorable pharmacokinetic profile in preclinical studies, most notably its ability to penetrate the blood-brain barrier (BBB), a critical feature for treating neurological disorders.
Brain Penetration and Comparative Analysis
Studies in rodents have shown that this compound exhibits superior brain penetration compared to other mTOR inhibitors.[3]
| Compound | Brain/Plasma Ratio | Animal Model |
| This compound | ~1.8:1 | Female C57BL/6J mice |
| This compound | ~1.4:1 | Male Sprague Dawley rats |
| Everolimus | ~1:61 | Female C57BL/6J mice |
| Everolimus | ~1:92 | Male Sprague Dawley rats |
| AZD2014 | ~1:25 | Female C57BL/6J mice |
Tolerability
This compound has shown good tolerability in mice, with a maximum tolerated dose (MTD) of 100-150 mg/kg.[3]
Preclinical Efficacy in an Epilepsy Model
The primary preclinical evidence for the potential of this compound in epilepsy comes from studies using the Tsc1GFAPCKO mouse model. These mice have a conditional inactivation of the Tsc1 gene in glial cells, leading to hyperactivation of mTOR signaling and a phenotype that includes seizures and reduced survival, mimicking aspects of TSC.[3]
Tsc1GFAPCKO Mouse Model Efficacy Study
In a dose-range finding study, this compound demonstrated a significant effect on the survival of Tsc1GFAPCKO mice.[3]
| Treatment Group | Dosage | Outcome |
| This compound | 50 mg/kg, BID (twice a day) | Significant prevention/decrease in mortality |
| Vehicle | N/A | High mortality rate |
Experimental Protocols
In Vivo Efficacy Study in Tsc1GFAPCKO Mice
-
Animal Model: Mice with conditional inactivation of the Tsc1 gene in glial cells (Tsc1GFAPCKO).[3]
-
Treatment: this compound was administered orally (p.o.).[4] The vehicle used for oral administration was 20% Captisol.[5]
-
Dosing Regimen: 50 mg/kg, administered twice daily (BID).[3]
-
Primary Endpoint: Survival/mortality was the key outcome measured.[3]
Western Blot Analysis of mTOR Signaling
To confirm the mechanism of action of this compound in the brain, western blot analysis is used to measure the phosphorylation status of key downstream targets of mTORC1 and mTORC2, such as S6 ribosomal protein (a substrate of S6 kinase) and AKT at serine 473, respectively. A decrease in the phosphorylation of these proteins indicates successful inhibition of mTOR signaling.
-
Sample Preparation: Brain tissue is homogenized in lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of mTOR pathway proteins (e.g., p-S6, S6, p-AKT (S473), AKT).
-
Detection: Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.
Future Directions and Conclusion
The preclinical data for this compound are promising, establishing it as a potent, brain-penetrant mTOR inhibitor with demonstrated efficacy in a relevant animal model of epilepsy. Its ability to cross the BBB and its superior pharmacokinetic profile compared to other mTOR inhibitors make it a compelling candidate for the treatment of neurological disorders driven by mTOR hyperactivation.
The next logical step in the development of this compound for epilepsy would be the initiation of Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetics in healthy volunteers, followed by trials in patients with epilepsy, potentially focusing on those with TSC or other mTOR-related epilepsies. However, as of now, no such trials have been publicly announced. Researchers and clinicians in the field of epilepsy should continue to monitor the development of this compound as a potential future therapeutic option.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. 4-(Difluoromethyl)-5-(4-((3 R,5 S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (this compound), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
PQR626: A Deep Dive into its PI3K Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
PQR626 is a potent, orally available, and brain-penetrant mTOR kinase inhibitor that has demonstrated significant therapeutic potential in neurological disorders.[1] Its efficacy is intrinsically linked to its selectivity profile, particularly concerning the closely related phosphoinositide 3-kinases (PI3Ks). Understanding the nuances of this compound's interactions with PI3K isoforms is critical for elucidating its mechanism of action, predicting potential off-target effects, and guiding further drug development. This technical guide provides a comprehensive overview of the selectivity profile of this compound over the PI3K family, detailing the quantitative data, experimental methodologies, and relevant signaling pathways.
Quantitative Selectivity Profile
The selectivity of this compound for mTOR over the four Class I PI3K isoforms (α, β, γ, and δ) has been rigorously quantified through in vitro binding assays. The dissociation constant (Kd), a measure of binding affinity, serves as a key metric for this assessment. A lower Kd value indicates a higher binding affinity.
| Target | Dissociation Constant (Kd) [nM] |
| mTOR | 4.7 ± 0.8 |
| PI3Kα (p110α) | 1600 ± 3.5 |
| PI3Kβ (p110β) | 11000 ± 2121 |
| PI3Kγ (p110γ) | 16000 ± 1414 |
| PI3Kδ (p110δ) | >30000 |
| Data sourced from Borsari et al., J. Med. Chem. 2020.[2] |
As the data clearly indicates, this compound exhibits a remarkable selectivity for mTOR over all Class I PI3K isoforms. The most sensitive PI3K isoform, PI3Kα, is bound with an affinity approximately 340-fold weaker than that of mTOR. This high degree of selectivity is a crucial attribute of this compound, minimizing the potential for off-target effects mediated by PI3K inhibition.
In a broader assessment of kinase selectivity, this compound was profiled against a panel of over 400 kinases in a DiscoverX scanMAX kinase assay.[3] At a concentration of 10 μM, this compound demonstrated negligible binding to the vast majority of these protein kinases, underscoring its high specificity for its intended target.[3]
Cellular Activity Profile
The functional consequence of this compound's selectivity is evident in its cellular activity. The inhibitory effect of this compound on the PI3K/mTOR signaling pathway was assessed by measuring the phosphorylation levels of key downstream effectors, protein kinase B (PKB/Akt) and ribosomal protein S6, in A2058 melanoma cells.
| Cellular Endpoint | IC50 [nM] |
| pPKB/Akt (Ser473) | 96 ± 24 |
| pS6 (Ser235/236) | 71 ± 14 |
| Data sourced from Borsari et al., J. Med. Chem. 2020.[3] |
The IC50 values demonstrate that this compound effectively inhibits the mTORC1 and mTORC2 arms of the pathway, as indicated by the reduction in phosphorylation of S6 and Akt, respectively.
Experimental Protocols
In Vitro Kinase Binding Assay (DiscoverX scanMAX)
The determination of the dissociation constants (Kd) for this compound against mTOR and PI3K isoforms was performed using the DiscoverX scanMAX technology.[2][3] This is a competitive binding assay that quantitatively measures the interaction of a test compound with a panel of kinases.
Methodology:
-
Kinase-tagged Phage Production: Kinase-tagged T7 phage strains were produced by infecting E. coli host cells. The resulting lysates containing the kinases were then purified.[3]
-
Immobilization: The kinase targets were immobilized on a solid support.
-
Competitive Binding: A fixed concentration of a biotinylated ligand with known affinity for the kinase's ATP-binding site was added along with varying concentrations of the test compound (this compound).
-
Detection: The amount of biotinylated ligand bound to the kinase was quantified using a streptavidin-conjugated detection reagent.
-
Data Analysis: The dose-response curves were generated, and the Kd values were calculated using the Hill equation. The experiments were performed as technical duplicates with 11-point threefold serial dilutions of this compound.[2][3]
Cellular Inhibition Assay (In-Cell Western)
The cellular potency of this compound was determined by measuring the inhibition of phosphorylation of Akt and S6 in A2058 melanoma cells using an in-cell Western assay.[3]
Methodology:
-
Cell Culture and Treatment: A2058 melanoma cells were cultured under standard conditions and then treated with a serial dilution of this compound for a specified duration.
-
Cell Lysis and Fixation: After treatment, the cells were lysed and the proteins were fixed within the wells of the microplate.
-
Immunostaining: The fixed cells were incubated with primary antibodies specific for the phosphorylated forms of Akt (Ser473) and S6 (Ser235/236), as well as antibodies for total protein as a loading control.
-
Secondary Antibody Incubation: The cells were then incubated with species-specific secondary antibodies conjugated to fluorescent dyes.
-
Detection and Analysis: The fluorescence intensity in each well was measured using a plate reader. The IC50 values were calculated from the resulting dose-response curves based on a 7- or 11-point 1:2 serial dilution, with each concentration measured in independent triplicates or duplicates.[3]
Signaling Pathway and Experimental Workflow Visualizations
To further illustrate the context of this compound's activity, the following diagrams visualize the PI3K/mTOR signaling pathway and the experimental workflows.
Caption: Simplified PI3K/mTOR signaling pathway showing inhibition points of this compound.
Caption: Workflow for the in vitro kinase binding assay (DiscoverX scanMAX).
Caption: Workflow for the in-cell Western assay to determine cellular potency.
Conclusion
This compound is a highly selective mTOR inhibitor with minimal activity against the Class I PI3K isoforms. This selectivity is a key feature that distinguishes it from pan-PI3K/mTOR inhibitors and is critical for its favorable therapeutic profile, particularly in the context of neurological disorders where precise target engagement is paramount. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to understand and further investigate the therapeutic potential of this compound. The high-contrast visualizations of the signaling pathway and experimental workflows offer a clear and concise summary of the key concepts.
References
- 1. 4-(Difluoromethyl)-5-(4-((3 R,5 S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (this compound), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for PQR626 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PQR626 is a potent, orally available, and brain-penetrant inhibitor of the mechanistic target of rapamycin (mTOR).[1][2][3] As an ATP-competitive mTOR kinase inhibitor, it targets both mTORC1 and mTORC2 complexes, which are key regulators of cell growth, proliferation, metabolism, and survival.[4][5] Dysregulation of the mTOR pathway is implicated in various diseases, including cancer and neurological disorders.[1][2][6] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.
Data Presentation
Quantitative Efficacy of this compound
The following table summarizes the in vitro and cellular potency of this compound.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Biochemical Assay | ||||
| TR-FRET Kinase Assay | mTOR | Ki | 3.6 nM | [1] |
| TR-FRET Kinase Assay | PI3Kα | Ki | >1000 nM | [1] |
| Cellular Assay | ||||
| In-Cell Western | A2058 cells (pPKB/Akt - Ser473) | IC50 | 96 nM | [1] |
| In-Cell Western | A2058 cells (pS6 - Ser235/236) | IC50 | 71 nM | [1] |
Signaling Pathway
The diagram below illustrates the mTOR signaling pathway and the point of inhibition by this compound.
Caption: mTOR signaling pathway showing inhibition of mTORC1 and mTORC2 by this compound.
Experimental Workflow
The following diagram outlines a general workflow for the in vitro characterization of this compound.
Caption: General experimental workflow for in vitro testing of this compound.
Experimental Protocols
mTOR Kinase Assay (TR-FRET)
This protocol is adapted from commercially available time-resolved Förster resonance energy transfer (TR-FRET) displacement assays.[1][5]
Objective: To determine the inhibitory constant (Ki) of this compound against the mTOR kinase.
Materials:
-
Recombinant human mTOR (truncated, GST-tagged)
-
LanthaScreen™ Eu-anti-GST Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Assay Buffer: 50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.01% Pluronic F-127
-
This compound stock solution in DMSO
-
384-well microplates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. A 10-point, 1:4 dilution series is recommended.
-
In a 384-well plate, add the diluted this compound or DMSO (for control wells).
-
Prepare a mix of the mTOR enzyme and the Eu-anti-GST antibody in the assay buffer. Add this mix to the wells.
-
Prepare a mix of the Alexa Fluor™ 647-labeled kinase tracer in the assay buffer. Add this mix to the wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).
-
Calculate the emission ratio (665 nm / 620 nm).
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation. The Ki can then be calculated using the Cheng-Prusoff equation.
In-Cell Western Assay
This protocol is for measuring the phosphorylation of mTORC1 and mTORC2 substrates in a cellular context.[1]
Objective: To determine the IC50 of this compound for the inhibition of mTORC1 (pS6) and mTORC2 (pAkt) activity in cells.
Materials:
-
A2058 melanoma cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution in DMSO
-
96-well plates
-
Fixing solution: 4% paraformaldehyde in PBS
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: Odyssey Blocking Buffer or equivalent
-
Primary antibodies: Rabbit anti-phospho-S6 (Ser235/236) and Mouse anti-phospho-Akt (Ser473)
-
Secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse
-
DNA stain (e.g., DRAQ5™) for normalization
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Seed A2058 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium. A 7- or 11-point, 1:2 serial dilution is suggested.[1]
-
Treat the cells with the diluted this compound or DMSO (vehicle control) for 1-2 hours.
-
Fix the cells with the fixing solution for 20 minutes at room temperature.
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
Permeabilize the cells with permeabilization buffer for 20 minutes.
-
Wash the cells as in step 5.
-
Block the wells with blocking buffer for 1.5 hours at room temperature.
-
Incubate the cells with a cocktail of the two primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the cells as in step 5.
-
Incubate the cells with a cocktail of the two secondary antibodies and the DNA stain diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells as in step 5.
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for each channel. Normalize the phosphoprotein signal to the DNA stain signal.
-
Calculate the IC50 values by plotting the normalized signal against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve.
Cell Viability Assay (Resazurin-based)
This protocol determines the effect of this compound on cell proliferation and viability.
Objective: To assess the anti-proliferative effect of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., SKOV3)[7]
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
96-well plates
-
Resazurin sodium salt solution (0.2 mg/ml in sterile PBS)[8]
-
Microplate reader capable of fluorescence measurement
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.[8]
-
Allow cells to attach and grow for 24 hours.
-
Prepare a serial dilution of this compound in the complete cell culture medium.
-
Treat the cells with the diluted this compound or DMSO (vehicle control) for 72 hours.[7]
-
Add resazurin solution to each well (10% of the culture volume) and incubate for 2-4 hours at 37°C.[8]
-
Measure the fluorescence with an excitation of ~560 nm and an emission of ~590 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the log of the this compound concentration.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-(Difluoromethyl)-5-(4-((3 R,5 S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (this compound), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PQR626 in the A2058 Human Melanoma Cell Line
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the experimental setup for evaluating the mTOR inhibitor PQR626 in the A2058 human melanoma cell line.
Introduction
This compound is a potent, selective, and brain-penetrant mTOR inhibitor.[1] The A2058 cell line, derived from a lymph node metastasis of a 43-year-old male with malignant melanoma, is a widely used model in cancer research.[2][3] This cell line is characterized by a BRAF V600D mutation, epithelial-like morphology, and adherent growth.[2] The A2058 cell line is highly tumorigenic and invasive, making it a relevant model for studying melanoma progression and response to targeted therapies.[2][4] this compound has been shown to effectively inhibit the mTOR pathway in A2058 cells, making this combination a valuable tool for investigating the therapeutic potential of mTOR inhibition in melanoma.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound in biochemical and cellular assays.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Reference |
| mTOR IC50 | 5 nM | - | [1] |
| mTOR Ki | 3.6 nM | - | [1] |
| pPKB S473 IC50 | 197 nM | A2058 | [1] |
| pS6 S235/S236 IC50 | 87 nM | A2058 | [1] |
Experimental Protocols
A2058 Cell Culture and Maintenance
This protocol describes the standard procedure for culturing and maintaining the A2058 human melanoma cell line.
Materials:
-
A2058 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Medium Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of A2058 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 culture flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with 5 mL of sterile PBS.
-
Trypsinization: Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until the cells detach.
-
Neutralization and Collection: Add 7-8 mL of complete growth medium to inactivate the trypsin. Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Cell Splitting: Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split) to a new T-75 flask containing fresh, pre-warmed complete growth medium.[3]
-
Continue Incubation: Return the flask to the incubator. The doubling time for A2058 cells is approximately 27 hours.[2][6]
In-Cell Western Blot for mTOR Pathway Inhibition
This protocol details the procedure for assessing the inhibitory effect of this compound on the mTOR signaling pathway in A2058 cells by measuring the phosphorylation of key downstream targets.
Materials:
-
A2058 cells
-
This compound
-
96-well plates
-
Complete growth medium
-
Primary antibodies (e.g., rabbit anti-phospho-PKB/Akt (Ser473), rabbit anti-phospho-S6 ribosomal protein (Ser235/236))
-
Secondary antibodies (e.g., IRDye-conjugated anti-rabbit IgG)
-
Formaldehyde (3.7%)
-
Triton X-100 (0.1%)
-
Blocking buffer (e.g., Odyssey Blocking Buffer)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Imaging system (e.g., Odyssey Infrared Imaging System)
Protocol:
-
Cell Seeding: Seed A2058 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Aspirate the medium from the wells and add 100 µL of the this compound dilutions (e.g., 0.04-5 µM).[1] Incubate for 1 hour.[1]
-
Cell Fixation: Aspirate the drug-containing medium and add 100 µL of 3.7% formaldehyde in PBS to each well. Incubate for 20 minutes at room temperature.
-
Permeabilization: Wash the wells three times with wash buffer. Add 100 µL of 0.1% Triton X-100 in PBS to each well and incubate for 20 minutes at room temperature.
-
Blocking: Wash the wells three times with wash buffer. Add 150 µL of blocking buffer to each well and incubate for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations. Aspirate the blocking buffer and add 50 µL of the primary antibody solution to each well. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells five times with wash buffer. Dilute the IRDye-conjugated secondary antibody in blocking buffer. Add 50 µL of the secondary antibody solution to each well and incubate for 1 hour at room temperature, protected from light.
-
Imaging and Analysis: Wash the wells five times with wash buffer. Scan the plate using an infrared imaging system. Quantify the fluorescence intensity in each well to determine the levels of phosphorylated proteins. The IC50 values can then be calculated from the dose-response curves.
Visualizations
This compound Mechanism of Action in the mTOR Signaling Pathway
Caption: this compound inhibits mTORC1 and mTORC2 signaling pathways.
Experimental Workflow for this compound Evaluation in A2058 Cells
Caption: Workflow for In-Cell Western Blot analysis of this compound.
References
Determining the Anti-Proliferative Activity of PQR626 in Cancer Cell Lines: Application Notes and Protocols
For Research Use Only.
Introduction
PQR626 is a potent, selective, and brain-penetrant inhibitor of the mechanistic target of rapamycin (mTOR) kinase, a central regulator of cell growth, proliferation, and survival.[1] The mTOR signaling pathway is frequently hyperactivated in various human cancers, making it an attractive target for therapeutic intervention.[2] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines, a critical parameter for assessing its anti-proliferative efficacy. The IC50 value represents the concentration of a drug that is required to inhibit a biological process, such as cell growth, by 50%.[3][4]
While specific IC50 data for this compound across a broad panel of cancer cell lines is not extensively available in the public domain, data for the structurally related mTORC1/2 inhibitor PQR620 can provide valuable insights into the expected potency. PQR620 has demonstrated significant anti-tumor activity across numerous lymphoma models, with a median IC50 value of approximately 250 nM.[5]
This application note includes a representative table of IC50 values for the related compound PQR620, detailed experimental protocols for commonly used cell viability assays (MTT and CellTiter-Glo), and diagrams illustrating the targeted signaling pathway and experimental workflow.
Data Presentation
Due to the limited availability of public data for this compound, the following table summarizes the IC50 values for the closely related mTORC1/2 inhibitor, PQR620, in a panel of lymphoma cell lines. This data is intended to provide a representative example of the anti-proliferative potency of this class of compounds.
Table 1: IC50 Values of PQR620 in a Panel of Lymphoma Cell Lines
| Cell Line | Histology | IC50 (nM) |
| SU-DHL-6 | GCB-DLBCL | >1000 |
| RIVA | ABC-DLBCL | 250 |
| Granta-519 | Mantle Cell Lymphoma | 150 |
| Jeko-1 | Mantle Cell Lymphoma | 200 |
| Karpas-299 | Anaplastic Large Cell Lymphoma | 500 |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | >1000 |
| OCI-Ly3 | DLBCL | 250 |
| OCI-Ly10 | DLBCL | 300 |
Note: Data presented is for the related compound PQR620 and is intended to be representative. Actual IC50 values for this compound may vary.
Signaling Pathway
This compound targets the mTOR kinase, a key component of two distinct protein complexes, mTORC1 and mTORC2. These complexes regulate a multitude of cellular processes critical for cell growth and proliferation. The following diagram illustrates the central role of mTOR in cell signaling and the points of inhibition by this compound.
Caption: Inhibition of mTORC1 and mTORC2 by this compound.
Experimental Protocols
The following are detailed protocols for determining the IC50 value of this compound in adherent cancer cell lines using the MTT and CellTiter-Glo assays.
Experimental Workflow
The general workflow for determining the IC50 of this compound is outlined below.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Novel TORC1/2 Kinase Inhibitor PQR620 Has Anti-Tumor Activity in Lymphomas as a Single Agent and in Combination with Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
PQR626: Application Notes and Protocols for Western Blot Analysis of pS6 and pPKB
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of protein phosphorylation in response to PQR626, a potent and selective mTOR inhibitor. The focus is on the Western blot detection of two key downstream effectors of the mTOR signaling pathway: phosphorylated ribosomal protein S6 (pS6) and phosphorylated protein kinase B (pPKB, also known as pAkt).
Introduction
This compound is a brain-penetrant mTOR kinase inhibitor that targets the ATP-binding site of mTOR, effectively inhibiting both mTORC1 and mTORC2 complexes.[1][2] This dual inhibition leads to a reduction in the phosphorylation of key downstream signaling molecules, including S6 ribosomal protein (S6) and protein kinase B (PKB/Akt). The phosphorylation status of S6 at Ser235/236 and PKB at Ser473 are critical biomarkers for assessing the activity of the mTOR pathway and the efficacy of mTOR inhibitors like this compound. Western blotting is a fundamental technique to quantify these changes in protein phosphorylation.
This compound Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect on the mTOR pathway, which is a central regulator of cell growth, proliferation, survival, and metabolism. The mTOR protein is the catalytic subunit of two distinct complexes, mTORC1 and mTORC2.
-
mTORC1 directly phosphorylates S6 kinase (S6K), which in turn phosphorylates the S6 ribosomal protein (S6). Phosphorylation of S6 is crucial for the translation of specific mRNAs and protein synthesis.
-
mTORC2 is a key regulator of PKB/Akt, phosphorylating it at the Ser473 residue. This phosphorylation is essential for the full activation of PKB/Akt, which then promotes cell survival and proliferation.
By inhibiting both mTORC1 and mTORC2, this compound effectively blocks these downstream phosphorylation events, leading to a decrease in both pS6 (Ser235/236) and pPKB (Ser473) levels.
Quantitative Data Summary
The inhibitory activity of this compound on the phosphorylation of PKB and S6 has been quantified in cellular assays. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of this compound.
| Target | Cell Line | IC50 (nM) | Reference |
| pPKB (Ser473) | A2058 | 191 | |
| pS6 (Ser235/236) | A2058 | 61 | |
| pPKB (S473) | In-cell Western | 197 | |
| pS6 (S235/S236) | In-cell Western | 87 |
Western Blot Protocol for pS6 and pPKB Analysis
This protocol is designed to assess the effect of this compound on the phosphorylation of S6 (Ser235/236) and PKB (Ser473) in cell lysates.
Experimental Workflow
Materials and Reagents
-
Cell Culture: Appropriate cell line and culture medium.
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitor cocktails. It is crucial to include phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Assay Reagent: BCA or Bradford protein assay kit.
-
Laemmli Sample Buffer (4X): Containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT).
-
SDS-PAGE Gels: Acrylamide percentage appropriate for the molecular weights of pS6 (~32 kDa) and pPKB (~60 kDa).
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). For phospho-protein detection, BSA is recommended over non-fat dry milk to reduce background.
-
Primary Antibodies:
-
Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236) antibody.
-
Rabbit anti-phospho-PKB/Akt (Ser473) antibody.
-
Antibodies against total S6 and total PKB/Akt for normalization.
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent Substrate: ECL (Enhanced Chemiluminescence) reagents.
-
Imaging System: Chemiluminescence imager or X-ray film.
Protocol
1. Cell Culture and Treatment: a. Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency. b. Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time period.
2. Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells by adding ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein lysate) to a new tube. g. Determine the protein concentration of each lysate using a BCA or Bradford assay.
3. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X. c. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins. d. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel, along with a molecular weight marker. e. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
4. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency. Destain with TBST.
5. Immunoblotting: a. Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. This step is critical to prevent non-specific antibody binding. b. Primary Antibody Incubation: Dilute the primary antibody (anti-pS6 or anti-pPKB) in 5% BSA in TBST according to the manufacturer's recommended dilution. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation. c. Washing: Wash the membrane three times for 5-10 minutes each with TBST at room temperature to remove unbound primary antibody. d. Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in 5% BSA in TBST. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation. e. Washing: Wash the membrane three times for 10-15 minutes each with TBST at room temperature.
6. Detection and Analysis: a. Prepare the ECL chemiluminescent substrate according to the manufacturer's instructions. b. Incubate the membrane with the substrate for the recommended time. c. Capture the chemiluminescent signal using an imager or by exposing the membrane to X-ray film. d. Stripping and Reprobing (Optional): To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein (total S6 or total PKB) or a loading control (β-actin, GAPDH). e. Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the phospho-protein band to the total protein or loading control band.
Troubleshooting and Key Considerations
-
Phosphatase Activity: Always work quickly and keep samples on ice to minimize phosphatase activity. The use of phosphatase inhibitors is essential.
-
Blocking: Using BSA as the blocking agent is generally recommended for phospho-antibodies to avoid cross-reactivity that can occur with milk proteins.
-
Antibody Dilution: Optimize the primary antibody concentration to achieve a strong signal with low background.
-
Washing Steps: Thorough washing is crucial to minimize background noise.
-
Controls: Include positive and negative controls in your experiment. A positive control could be a lysate from cells known to have high mTOR activity, while a negative control could be untreated cells.
References
Application Notes and Protocols for PQR626 Animal Model Dosing
For Researchers, Scientists, and Drug Development Professionals
Introduction
PQR626 is a potent, orally available, and brain-penetrant inhibitor of the mechanistic target of rapamycin (mTOR) kinase, targeting both mTORC1 and mTORC2 complexes.[1][2] Its ability to cross the blood-brain barrier makes it a promising candidate for the treatment of neurological disorders characterized by hyperactive mTOR signaling, such as Tuberous Sclerosis Complex (TSC).[1][2] These application notes provide detailed protocols for the dosing and evaluation of this compound in preclinical animal models, specifically focusing on the Tsc1GFAPCKO mouse model of TSC.
Mechanism of Action & Signaling Pathway
This compound is an ATP-competitive mTOR kinase inhibitor.[3] The mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[1][2] In many neurological disorders and cancers, this pathway is hyperactivated.[1][2] this compound inhibits the kinase activity of mTOR, thereby blocking the functions of both mTORC1 and mTORC2.[3] This leads to the dephosphorylation of downstream effectors such as S6 ribosomal protein (S6) and protein kinase B (PKB/Akt), correcting the cellular overgrowth and hyperactive signaling associated with the disease.[1][4]
Figure 1. this compound Inhibition of the mTOR Signaling Pathway.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Tsc1GFAPCKO Mice
| Animal Model | Dosing Schedule | Route of Administration | Outcome | Reference |
| Tsc1GFAPCKO Mice | 50 mg/kg, twice a day (BID) | Oral (p.o.) | Significantly reduced mortality | [5] |
Table 2: Pharmacokinetic Parameters of this compound in Rodents
| Species | Dose | Route | Cmax (Plasma) | Cmax (Brain) | Brain/Plasma Ratio | Reference |
| Male Sprague Dawley Rats | 5 mg/kg | p.o. | - | - | ~1.4:1 | [5] |
| Female C57BL/6J Mice | 10 mg/kg | p.o. | - | - | ~1.8:1 | [5] |
Table 3: Comparative Brain Penetration of mTOR Inhibitors
| Compound | Brain/Plasma Ratio | Animal Model | Reference |
| This compound | ~1.8:1 | Female C57BL/6J Mice | [5] |
| Everolimus | ~1:61 | Female C57BL/6J Mice | [5] |
| AZD2014 | ~1:25 | Female C57BL/6J Mice | [5] |
Table 4: Tolerability of this compound in Mice
| Animal Strain | Maximum Tolerated Dose (MTD) | Reference |
| Mice | 100-150 mg/kg | [5] |
Experimental Protocols
Protocol 1: this compound Formulation for Oral Administration
Objective: To prepare a stable and homogenous formulation of this compound for oral gavage in mice.
Materials:
-
This compound powder
-
Captisol®
-
0.9% Sodium Chloride (NaCl) solution, sterile
-
Sterile conical tubes (15 mL and 50 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Prepare the Vehicle:
-
Prepare a 20% (w/v) Captisol® solution by dissolving Captisol® in 0.9% NaCl. For example, to prepare 10 mL of vehicle, weigh 2 g of Captisol® and add 0.9% NaCl to a final volume of 10 mL.
-
Vortex thoroughly until the Captisol® is completely dissolved. The solution should be clear.
-
-
Prepare the this compound Dosing Solution:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number and weight of the animals to be dosed. A typical dosing volume for oral gavage in mice is 5-10 mL/kg.
-
Example Calculation for a 50 mg/kg dose in a 20 g mouse with a 10 mL/kg dosing volume:
-
Dose per mouse = 50 mg/kg * 0.02 kg = 1 mg
-
Volume per mouse = 10 mL/kg * 0.02 kg = 0.2 mL
-
Required concentration = 1 mg / 0.2 mL = 5 mg/mL
-
-
Weigh the calculated amount of this compound powder and place it in a sterile conical tube.
-
Add the calculated volume of the 20% Captisol® in 0.9% NaCl vehicle to the this compound powder.
-
Vortex vigorously for 5-10 minutes to ensure complete dissolution. If necessary, sonicate for short intervals to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates before administration.
-
Protocol 2: In Vivo Efficacy Study in Tsc1GFAPCKO Mice
Objective: To evaluate the efficacy of this compound in a genetically engineered mouse model of Tuberous Sclerosis Complex.
Animal Model:
-
Strain: Tsc1GFAPCKO mice (conditional inactivation of the Tsc1 gene primarily in glia). These mice develop progressive epilepsy and have a reduced lifespan.
-
Age: Dosing is typically initiated in young animals, prior to or at the onset of seizure activity.
-
Housing: Animals should be housed under standard conditions with ad libitum access to food and water.
Experimental Workflow:
Figure 2. Experimental Workflow for this compound Efficacy Study.
Procedure:
-
Animal Acclimation and Grouping:
-
Allow Tsc1GFAPCKO mice to acclimate to the facility for at least one week before the start of the experiment.
-
Randomly assign animals to treatment groups (e.g., Vehicle control, 50 mg/kg this compound).
-
-
Dosing Administration:
-
Administer this compound (50 mg/kg) or vehicle orally (p.o.) via gavage twice daily (BID).
-
The volume of administration should be consistent across all animals (e.g., 10 mL/kg).
-
-
Monitoring and Endpoints:
-
Monitor the animals daily for clinical signs of toxicity, such as changes in activity, posture, and grooming.
-
Record body weight at least three times per week.
-
The primary endpoint is survival. Record the date of death for each animal.
-
Survival data can be analyzed using Kaplan-Meier survival curves and log-rank tests.
-
Protocol 3: Pharmacodynamic (PD) Analysis - Western Blotting
Objective: To assess the in vivo target engagement of this compound by measuring the phosphorylation status of mTORC1 and mTORC2 downstream effectors in mouse brain tissue.
Procedure:
-
Dosing and Tissue Collection:
-
Administer a single oral dose of this compound or vehicle to mice.
-
At predetermined time points post-dose (e.g., 0.5, 1, 2, 4, 8 hours), euthanize the animals.
-
To preserve the phosphorylation state of proteins, it is recommended to sacrifice the animals by focused microwave irradiation of the brain.
-
Rapidly dissect the brain cortex, snap-freeze in liquid nitrogen, and store at -80°C until analysis.
-
-
Protein Extraction:
-
Homogenize the frozen brain tissue in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extracts.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for pS6 (Ser235/236), total S6, pPKB/Akt (Ser473), and total PKB/Akt.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Mandatory Visualizations
Figure 3. Logical Relationship between Pharmacokinetics and Pharmacodynamics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-(Difluoromethyl)-5-(4-((3 R,5 S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (this compound), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Tsc1GFAPCKO Mouse Model: Evaluating the Efficacy of PQR626
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the Tsc1GFAPCKO mouse model to assess the therapeutic potential of PQR626, a potent, orally available, and brain-penetrant dual mTORC1/mTORC2 inhibitor. This document outlines the characteristics of the Tsc1GFAPCKO model, detailed protocols for drug administration and efficacy evaluation, and expected outcomes based on preclinical studies.
Introduction to the Tsc1GFAPCKO Mouse Model
The Tsc1GFAPCKO mouse model is a well-established preclinical model for Tuberous Sclerosis Complex (TSC).[1] In these mice, the Tsc1 gene is conditionally inactivated predominantly in glial cells through Cre-recombinase expressed under the control of the Glial Fibrillary Acidic Protein (GFAP) promoter.[1] This genetic modification leads to hyperactivation of the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and proliferation.[2][3]
Key Phenotypes of the Tsc1GFAPCKO Mouse Model:
-
Abnormal Glial Proliferation and Megalencephaly: The model exhibits a significant increase in the number of GFAP-positive astrocytes, leading to an enlarged brain (megalencephaly).[1]
-
Spontaneous Seizures: These mice develop spontaneous, recurrent seizures, typically starting around 4-6 weeks of age, which can be monitored by electroencephalography (EEG).[1][4]
-
Premature Mortality: Untreated Tsc1GFAPCKO mice have a significantly reduced lifespan, with premature death often occurring between 2-3 months of age.[1]
-
mTOR Pathway Hyperactivation: Brain tissue from these mice shows a marked increase in the phosphorylation of downstream mTOR effectors, such as S6 ribosomal protein (pS6) and Akt (pPKB).[3][5]
This compound: A Dual mTORC1/mTORC2 Inhibitor
This compound is a novel, ATP-competitive mTOR kinase inhibitor that effectively targets both mTORC1 and mTORC2 complexes.[6][7] A key advantage of this compound is its excellent brain penetration, a critical feature for treating neurological manifestations of TSC.[6][7] Preclinical studies have demonstrated its efficacy in the Tsc1GFAPCKO mouse model, highlighting its potential as a therapeutic agent for TSC.[4][6]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound and the Tsc1GFAPCKO mouse model.
Table 1: Pharmacokinetics and Tolerability of this compound in Mice
| Parameter | Value | Reference |
| Route of Administration | Oral (p.o.) | [4] |
| Effective Dose | 50 mg/kg, twice a day (BID) | [4][6] |
| Maximum Tolerated Dose (MTD) | 100-150 mg/kg | [6][7] |
| Brain/Plasma Ratio | ~1.8:1 | [6][7] |
Table 2: Efficacy of this compound in the Tsc1GFAPCKO Mouse Model
| Efficacy Endpoint | Vehicle Control | This compound (50 mg/kg, BID) | Reference |
| Median Survival | Significantly reduced | Significantly increased | [6][7] |
| Mortality | High | Significantly prevented/decreased | [6][7] |
Table 3: Biomarker Modulation by mTOR Inhibitors
| Biomarker | Tsc1GFAPCKO (Vehicle) | Tsc1GFAPCKO (mTOR Inhibitor) | Reference |
| pS6/Total S6 Ratio (Neocortex) | ~4-fold increase vs. control | ~86-89% decrease | [5] |
| GFAP-positive Cells (Hippocampus) | ~2-2.5-fold increase vs. control | Significant decrease | [2] |
Signaling Pathway and Experimental Workflow
Detailed Experimental Protocols
This compound Administration
Objective: To administer this compound to Tsc1GFAPCKO mice to assess its therapeutic efficacy.
Materials:
-
This compound compound
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
Gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 mL)
-
Animal scale
Protocol:
-
Preparation of this compound Formulation:
-
Accurately weigh the required amount of this compound powder.
-
Prepare the vehicle solution (e.g., 0.5% w/v methylcellulose in sterile water).
-
Suspend the this compound powder in the vehicle to achieve the desired final concentration (e.g., 5 mg/mL for a 10 mL/kg dosing volume).
-
Ensure the suspension is homogenous by vortexing or sonicating before each use.
-
-
Animal Dosing:
-
Weigh each mouse to determine the precise volume of the this compound suspension to be administered.
-
Administer the formulation orally (p.o.) using a gavage needle.
-
The recommended effective dose is 50 mg/kg, administered twice daily (BID), approximately 12 hours apart.[4][6]
-
A vehicle control group should receive the same volume of the vehicle solution following the same schedule.
-
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity, including weight loss, changes in behavior, or altered grooming.
-
For survival studies, record the date of death for each animal.
-
Western Blot Analysis of mTOR Pathway Activation
Objective: To quantify the inhibition of the mTOR signaling pathway in the brain tissue of this compound-treated Tsc1GFAPCKO mice.
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-S6 (Ser240/244), anti-total S6, anti-phospho-Akt (Ser473), anti-total Akt, anti-beta-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Brain Tissue Homogenization:
-
Euthanize mice and rapidly dissect the brain (e.g., cortex and hippocampus).
-
Homogenize the tissue in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and apply the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Electroencephalography (EEG) Recording and Seizure Analysis
Objective: To assess the effect of this compound on seizure frequency and severity in Tsc1GFAPCKO mice.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Miniature skull screws (for electrodes)
-
Dental cement
-
EEG recording system with video monitoring
Protocol:
-
Electrode Implantation:
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Implant stainless steel screw electrodes into the skull over the desired brain regions (e.g., frontal and parietal cortices).
-
Secure the electrodes and a head mount with dental cement.
-
Allow the animals to recover for at least 3-5 days before starting recordings.
-
-
EEG Recording:
-
Connect the head mount to the EEG recording system.
-
Perform continuous video-EEG recordings for a defined period (e.g., 24-48 hours) to establish a baseline seizure frequency.
-
Administer this compound or vehicle and continue the recordings to assess the treatment effect.
-
-
Seizure Analysis:
-
Visually score the EEG recordings for electrographic seizures, which are characterized by high-frequency, high-amplitude spike-wave discharges lasting at least 10 seconds.[4]
-
Correlate the electrographic seizures with behavioral manifestations observed in the video recordings.
-
Quantify the number and duration of seizures per unit of time for each treatment group.
-
Histological Analysis of Glial Proliferation
Objective: To evaluate the effect of this compound on astrogliosis in the brains of Tsc1GFAPCKO mice.
Materials:
-
4% paraformaldehyde (PFA) in PBS
-
Sucrose solutions (15% and 30% in PBS)
-
Cryostat or microtome
-
Microscope slides
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibody: anti-GFAP
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Tissue Preparation:
-
Anesthetize the mouse and perform transcardial perfusion with PBS followed by 4% PFA.
-
Dissect the brain and post-fix it in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating it in 15% sucrose and then 30% sucrose until it sinks.
-
Freeze the brain and cut coronal sections (e.g., 30-40 µm thick) using a cryostat.
-
-
Immunohistochemistry:
-
Mount the sections on microscope slides.
-
Permeabilize and block the sections with blocking solution for 1 hour at room temperature.
-
Incubate the sections with the anti-GFAP primary antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 2 hours at room temperature.
-
Counterstain with DAPI.
-
-
Imaging and Quantification:
-
Acquire images of the stained sections using a fluorescence microscope.
-
Quantify the number of GFAP-positive cells or the GFAP-positive area in specific brain regions (e.g., hippocampus, cortex) using image analysis software.
-
Compare the results between the vehicle- and this compound-treated groups.
-
Conclusion
The Tsc1GFAPCKO mouse model provides a robust platform for the preclinical evaluation of novel therapeutics for TSC-related neurological disorders. The protocols outlined in these application notes offer a standardized approach to assess the efficacy of this compound in this model. The potent, brain-penetrant, and dual mTORC1/mTORC2 inhibitory activity of this compound makes it a promising candidate for further development as a treatment for TSC. The successful application of these methodologies will contribute to a deeper understanding of the therapeutic potential of this compound and its mechanism of action in the context of TSC.
References
- 1. Figure 2, The neurological phenotype of a mouse model of TSC is dependent on mTOR and is reversed by mTOR inhibition - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 4-(Difluoromethyl)-5-(4-((3 R,5 S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (this compound), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapamycin Prevents Epilepsy in a Mouse Model of Tuberous Sclerosis Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vigabatrin Inhibits Seizures and mTOR Pathway Activation in a Mouse Model of Tuberous Sclerosis Complex | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: PQR626 in the Intrahippocampal Kainate Model of Temporal Lobe Epilepsy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intrahippocampal kainate model of temporal lobe epilepsy and outline a potential therapeutic application for PQR626, a potent and brain-penetrant mTORC1/2 inhibitor. The provided protocols and data are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of novel anti-epileptic compounds.
Introduction to the Intrahippocampal Kainate Model
The intrahippocampal kainate model is a well-established animal model that recapitulates key features of human mesial temporal lobe epilepsy (mTLE), the most common form of focal epilepsy in adults.[1][2][3] Unilateral injection of kainic acid, a glutamate receptor agonist, into the hippocampus induces an initial status epilepticus, which is followed by a latent period and the subsequent development of spontaneous recurrent seizures.[1][4] This model is characterized by histopathological changes similar to those observed in human mTLE, including hippocampal sclerosis, granule cell dispersion, and mossy fiber sprouting.[2][5][6] The reliable and consistent development of a chronic epileptic state makes this model highly valuable for screening and characterizing potential anti-epileptic drugs.[2][3]
This compound: A Brain-Penetrant mTORC1/2 Inhibitor
This compound is a potent, orally available, and highly selective inhibitor of both mTORC1 and mTORC2 kinases.[7][8] The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival and has been implicated in epileptogenesis.[9][10] this compound exhibits excellent brain penetration, a significant advantage over other mTOR inhibitors like everolimus, making it a promising candidate for treating neurological disorders.[7][8] Preclinical studies in a mouse model of Tuberous Sclerosis Complex (TSC), a genetic disorder characterized by epilepsy, have demonstrated the efficacy of this compound in improving survival.[7][8][11]
Quantitative Data Summary
While direct studies of this compound in the intrahippocampal kainate model are not yet published, the following tables summarize the key characteristics of the model and the preclinical efficacy of this compound in a relevant epilepsy model.
Table 1: Characteristics of the Intrahippocampal Kainate Model
| Parameter | Description | Reference |
| Animal Model | C57BL/6J mice | [1] |
| Inducing Agent | Kainic Acid (KA) | [1][12] |
| KA Dose | 0.21 μg in 50 nl saline (1 nmol) | [1][12] |
| Injection Site | Unilateral, dorsal hippocampus (CA1 or DG) | [12] |
| Resulting Phenotype | Status epilepticus followed by spontaneous recurrent seizures (Hippocampal Paroxysmal Discharges - HPDs) | [1][4][12] |
| Seizure Frequency | 30-60 HPDs per hour during quiet wakefulness | [1][4] |
| Histopathology | Hippocampal sclerosis, pyramidal cell loss (CA1 and CA3), granule cell dispersion | [2][5][6] |
Table 2: Preclinical Efficacy of this compound in the Tsc1GFAPCKO Mouse Model of TSC
| Parameter | This compound | Vehicle | Reference |
| Animal Model | Tsc1GFAPCKO mice | Tsc1GFAPCKO mice | [7][8] |
| Treatment Dose | 50 mg/kg, BID, p.o. | Vehicle | [7][8] |
| Primary Outcome | Significantly increased survival | --- | [7][8] |
| Brain Penetration (Brain/Plasma Ratio) | ~1.8:1 | --- | [7][8] |
Experimental Protocols
Protocol 1: Induction of Status Epilepticus via Intrahippocampal Kainate Injection
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Kainic acid monohydrate (Sigma-Aldrich)
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane, chloral hydrate)
-
Stereotaxic frame
-
Microsyringe (e.g., Hamilton) with a 33-gauge needle
-
Buprenorphine for analgesia
-
Heating pad
Procedure:
-
Anesthesia: Anesthetize the mouse using a standard protocol (e.g., 2-3% isoflurane in oxygen or chloral hydrate at 500 mg/kg, i.p.).[1][12] Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Stereotaxic Surgery: Place the anesthetized mouse in a stereotaxic frame. Ensure a flat skull position.
-
Craniotomy: Make a midline incision on the scalp to expose the skull. Drill a small burr hole over the right dorsal hippocampus at the appropriate coordinates (e.g., AP: -2.0 mm, ML: -1.5 mm from bregma).
-
Kainate Injection: Slowly lower a microsyringe needle to the target depth (e.g., DV: -2.0 mm from the dura). Inject 1 nmol of kainic acid in 50 nl of sterile saline over 60 seconds.[1][12] Leave the needle in place for an additional 5 minutes to prevent backflow.[13]
-
Electrode Implantation (Optional): For EEG monitoring, implant a bipolar electrode into the injected hippocampus.[1]
-
Closure and Post-operative Care: Suture the scalp incision. Administer buprenorphine (0.05 mg/kg) for post-operative analgesia.[1] Place the mouse on a heating pad until it recovers from anesthesia. House mice individually after surgery.[1]
-
Monitoring: Monitor the animals closely for the first 24 hours for any signs of distress. Status epilepticus typically lasts for several hours after injection.[1][4]
Protocol 2: Quantification of Seizures
Materials:
-
EEG recording system (e.g., Micromed SystemPlus Evolution)
-
Video recording equipment
-
EEG analysis software
Procedure:
-
EEG Recording: After a recovery period of at least two weeks to allow for the development of spontaneous seizures, record EEG from freely moving mice.[1]
-
Seizure Identification: Visually score the EEG recordings for hippocampal paroxysmal discharges (HPDs), which are defined as rhythmic, high-amplitude sharp waves with a frequency of 5-10 Hz, lasting for at least 5 seconds.[1]
-
Quantification: Quantify seizure frequency (number of HPDs per hour) and duration (length of each HPD in seconds).[14]
-
Behavioral Correlation: Use video recordings to correlate electrographic seizures with behavioral manifestations, such as behavioral arrest or mild motor automatisms.[1][4]
Protocol 3: Histological Analysis
Materials:
-
Perfusion solutions (saline, 4% paraformaldehyde)
-
Vibratome or cryostat
-
Nissl stain (e.g., cresyl violet)
-
Microscope
Procedure:
-
Tissue Preparation: At the end of the experiment, deeply anesthetize the mice and transcardially perfuse with saline followed by 4% paraformaldehyde.
-
Sectioning: Post-fix the brain overnight and then section the hippocampus into 40-50 µm coronal sections using a vibratome or cryostat.
-
Nissl Staining: Mount the sections on slides and stain with cresyl violet to visualize neuronal cell bodies.
-
Analysis: Examine the sections under a microscope to assess hippocampal pathology, including cell loss in the CA1 and CA3 regions and dispersion of the dentate gyrus granule cells.[2][5][6]
Proposed Application of this compound in the Intrahippocampal Kainate Model
This section outlines a hypothetical study design to evaluate the anti-epileptogenic and anti-seizure effects of this compound in the intrahippocampal kainate model.
Experimental Groups:
-
Group 1 (Sham + Vehicle): Mice receive an intrahippocampal saline injection and are treated with the vehicle for this compound.
-
Group 2 (Kainate + Vehicle): Mice receive an intrahippocampal kainate injection and are treated with the vehicle.
-
Group 3 (Kainate + this compound - Low Dose): Mice receive an intrahippocampal kainate injection and are treated with a low dose of this compound.
-
Group 4 (Kainate + this compound - High Dose): Mice receive an intrahippocampal kainate injection and are treated with a high dose of this compound (e.g., 50 mg/kg, BID, p.o., based on TSC model efficacy).[7][8]
Treatment Paradigm:
-
Anti-epileptogenic Study: Initiate this compound treatment shortly after kainate-induced status epilepticus and continue for a defined period (e.g., 2-3 weeks) during the latent phase before the expected onset of spontaneous seizures.
-
Anti-seizure Study: Initiate this compound treatment in chronically epileptic mice (e.g., 4 weeks post-kainate injection) that exhibit stable spontaneous seizures.
Outcome Measures:
-
Seizure Frequency and Duration: Continuous video-EEG monitoring to quantify HPDs.
-
Histopathology: Nissl staining to assess neuronal damage and hippocampal sclerosis.
-
Biomarker Analysis: Western blotting of hippocampal tissue to assess the inhibition of the mTOR pathway (e.g., levels of phosphorylated S6 ribosomal protein and Akt).[15][16]
Visualizations
Caption: Simplified mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in the kainate model.
Caption: Hypothesized therapeutic mechanism of this compound in the kainate model.
References
- 1. Intra-Hippocampal Kainate Model (mouse) [panache.ninds.nih.gov]
- 2. Characterization of the intrahippocampal kainic acid model in female mice with a special focus on seizure suppression by antiseizure medications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Intra-Hippocampal Kainate Model (mouse) [panache.ninds.nih.gov]
- 5. Recurrent seizures and hippocampal sclerosis following intrahippocampal kainate injection in adult mice: electroencephalography, histopathology and synaptic reorganization similar to mesial temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of focal injection of kainic acid into the mouse hippocampus in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Role of mTOR pathway in epilepsy: A review and consideration Affiliation. [rpbs.journals.ekb.eg]
- 11. 4-(Difluoromethyl)-5-(4-((3 R,5 S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (this compound), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The intrahippocampal kainate mouse model of mesial temporal lobe epilepsy: Lack of electrographic seizure‐like events in sham controls - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: PQR626 Blood-Brain Barrier Permeability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
PQR626 is a potent, orally available, and brain-penetrant inhibitor of the mechanistic target of rapamycin (mTOR) kinase, a critical regulator of cell growth, proliferation, and survival.[1][2] Dysregulation of the mTOR signaling pathway is implicated in various neurological disorders, making brain-penetrant mTOR inhibitors like this compound promising therapeutic candidates.[3][4][5] The efficacy of such drugs hinges on their ability to cross the highly selective blood-brain barrier (BBB), a significant challenge in central nervous system (CNS) drug development.[6] These application notes provide a detailed overview of the in vitro and in vivo methods used to assess the BBB permeability of this compound, offering standardized protocols for researchers in the field.
The mTOR pathway plays a crucial role in maintaining the integrity of the BBB. Inhibition of mTOR has been shown to protect the BBB by upregulating the expression of tight junction proteins and downregulating matrix metalloproteinase-9 (MMP-9) activity, which is involved in the breakdown of the extracellular matrix.[7][8] This suggests that this compound may not only reach its CNS targets but also contribute to the restoration of BBB integrity in pathological conditions.
Signaling Pathway: mTOR and the Blood-Brain Barrier
The following diagram illustrates the proposed mechanism by which mTOR signaling can influence blood-brain barrier integrity.
Caption: mTOR signaling pathway in a brain endothelial cell and its role in regulating blood-brain barrier integrity.
Data Presentation
The following table summarizes the quantitative data on the blood-brain barrier permeability of this compound from in vitro and in vivo assays.
| Assay Type | System/Model | Parameter | Value | Reference |
| In Vitro | MDCK-hMDR1 Cells | Apparent Permeability (Papp) A->B | Not Reported | |
| Apparent Permeability (Papp) B->A | Not Reported | |||
| Efflux Ratio (ER) | 1.5 | |||
| In Vivo | C57BL/6J Mice (Female) | Brain/Plasma Ratio | ~1.8:1 | [1] |
| Sprague Dawley Rats (Male) | Brain/Plasma Ratio | ~1.4:1 | [1] |
Experimental Protocols
In Vitro BBB Permeability: MDCK-hMDR1 Assay
This protocol is designed to assess the potential of a test compound to be a substrate of the P-glycoprotein (P-gp/MDR1) efflux transporter, a key component of the blood-brain barrier.
Experimental Workflow
Caption: Workflow for the in vitro MDCK-hMDR1 permeability assay.
Materials:
-
MDCK-hMDR1 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Transwell permeable supports (e.g., 24-well or 96-well plates)
-
Hank's Balanced Salt Solution (HBSS)
-
This compound
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture MDCK-hMDR1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Seed the cells onto the apical chamber of the Transwell inserts at a density of approximately 1 x 10^5 cells/cm². Add fresh media to both the apical and basolateral chambers.
-
Monolayer Formation: Culture the cells for 4 days to allow for the formation of a confluent and polarized monolayer. Change the media every 2 days.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. A high TEER value indicates a tight monolayer. A fluorescent marker like Lucifer yellow can also be used to assess monolayer integrity.
-
Transport Assay:
-
Wash the cell monolayer twice with pre-warmed HBSS.
-
For apical-to-basolateral (A->B) transport, add this compound (at a specified concentration, e.g., 1-10 µM) to the apical chamber and fresh HBSS to the basolateral chamber.
-
For basolateral-to-apical (B->A) transport, add this compound to the basolateral chamber and fresh HBSS to the apical chamber.
-
-
Incubation and Sampling: Incubate the plates at 37°C. At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect aliquots from the receiver chamber. Replace the collected volume with fresh HBSS.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.
-
Calculate the efflux ratio (ER) by dividing the Papp (B->A) by the Papp (A->B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.
-
In Vivo BBB Permeability: Brain-to-Plasma Ratio in Rodents
This protocol describes the in vivo assessment of this compound brain penetration by determining its concentration in the brain and plasma of rodents following systemic administration.
Experimental Workflow
Caption: Workflow for the in vivo brain-to-plasma ratio determination in rodents.
Materials:
-
C57BL/6J mice or Sprague Dawley rats
-
This compound formulation for the chosen route of administration
-
Anesthetics
-
Saline solution for perfusion
-
Homogenizer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimation: Acclimate the animals to the housing conditions for at least one week before the experiment.
-
Dosing: Administer this compound to the animals. The route of administration (e.g., oral gavage, intravenous injection) and dose should be based on the study design.
-
Sample Collection: At predetermined time points after dosing, anesthetize the animals.
-
Blood Collection: Collect blood via cardiac puncture into tubes containing an anticoagulant.
-
Perfusion: Perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.
-
Brain Harvesting: Immediately harvest the brain and weigh it.
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate the plasma.
-
Brain: Homogenize the brain tissue in a suitable buffer.
-
-
Quantification: Determine the concentration of this compound in the plasma and brain homogenate samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the brain concentration (ng/g of tissue).
-
Calculate the plasma concentration (ng/mL).
-
Determine the brain-to-plasma concentration ratio by dividing the brain concentration by the plasma concentration.
-
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and laboratory settings. All animal procedures must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. Successful Prediction of Human Steady‐State Unbound Brain‐to‐Plasma Concentration Ratio of P‐gp Substrates Using the Proteomics‐Informed Relative Expression Factor Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 4. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurotar.com [neurotar.com]
- 6. Inhibition of mTOR protects the blood-brain barrier in models of Alzheimer’s disease and vascular cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. journals.physiology.org [journals.physiology.org]
Troubleshooting & Optimization
PQR626 solubility in PBS and cell culture media
This technical support center provides guidance on the solubility of PQR626 in Phosphate-Buffered Saline (PBS) and cell culture media. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is Dimethyl Sulfoxide (DMSO). This compound is highly soluble in DMSO, up to 100 mg/mL (229.64 mM).[1]
Q2: Is this compound soluble in aqueous solutions like PBS and cell culture media?
Q3: What is the stability of this compound in aqueous solutions?
A3: While specific stability data for this compound in PBS and cell culture media is limited, it is important to note that its parent compound, rapamycin, is known to be unstable in PBS.[2] It is therefore recommended to prepare fresh dilutions of this compound in your aqueous medium for each experiment and avoid long-term storage of these solutions.
Q4: Can I sonicate this compound to improve its solubility?
A4: Yes, for preparing the initial stock solution in DMSO, ultrasonication may be required to fully dissolve the compound.[1] However, for diluting the DMSO stock into aqueous media, gentle mixing is preferred to avoid potential degradation of the compound.
Troubleshooting Guide: this compound Precipitation in Media
Issue: A precipitate forms immediately after adding the this compound DMSO stock solution to my cell culture medium.
This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous solution where it is poorly soluble.
| Potential Cause | Recommended Solution |
| High Final Concentration | The desired final concentration of this compound may exceed its solubility limit in the aqueous medium. It is crucial to determine the maximum soluble concentration of this compound in your specific medium by performing a preliminary solubility test. |
| Rapid Dilution | Adding the DMSO stock too quickly can create localized high concentrations, leading to immediate precipitation. Solution: Add the DMSO stock solution drop-wise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling the medium. This gradual dilution helps to keep the compound in solution.[7][8] |
| Low Temperature of Media | The solubility of many compounds, including this compound, is lower at colder temperatures. Solution: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.[8] |
| High DMSO Concentration in Final Solution | While this compound is soluble in DMSO, a high final concentration of DMSO in the cell culture medium can be toxic to cells and may also affect the solubility of other media components. Solution: Keep the final DMSO concentration in your cell culture medium as low as possible, typically below 0.5%. |
Issue: The media in my cell culture plate becomes cloudy or a precipitate forms hours or days after adding this compound.
| Potential Cause | Recommended Solution |
| Compound Instability | This compound may degrade over time in the aqueous environment of the cell culture medium, leading to the formation of insoluble byproducts. Solution: Prepare fresh dilutions of this compound for each experiment. For long-term experiments, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals. |
| Interaction with Media Components | This compound may interact with components in the cell culture medium, such as proteins in fetal bovine serum (FBS), leading to precipitation over time. Solution: If you suspect an interaction with serum, you can try reducing the serum concentration or using a serum-free medium if your cell line permits. Performing a solubility test in both serum-containing and serum-free media can help identify this issue. |
| Evaporation of Media | Evaporation of water from the culture plates can increase the concentration of this compound and other media components, potentially exceeding the solubility limit. Solution: Ensure proper humidification of your incubator and use appropriate culture plates with lids to minimize evaporation. |
Quantitative Solubility Data
While specific quantitative solubility data for this compound in PBS and cell culture media is not publicly available, the following table summarizes the known solubility information.
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 100 mg/mL | 229.64 mM | May require ultrasonication to fully dissolve.[1] |
| PBS | Poorly soluble | Not Determined | Expected to be low based on its chemical structure and the properties of related compounds.[2] |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | Poorly soluble | Not Determined | Solubility can be influenced by media components, including serum. |
Experimental Protocols
Protocol for Preparing this compound Working Solutions
-
Prepare a Concentrated Stock Solution in DMSO:
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 100 mM).
-
If necessary, gently warm the solution and sonicate until the this compound is completely dissolved.
-
Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on your final desired concentration, it may be beneficial to prepare an intermediate dilution of your DMSO stock in DMSO. This can help in achieving a more accurate final dilution in the aqueous medium.
-
-
Prepare the Final Working Solution in Cell Culture Medium:
-
Pre-warm your cell culture medium to 37°C.
-
While gently vortexing or swirling the pre-warmed medium, add the required volume of the this compound DMSO stock solution drop-wise.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared this compound-containing medium immediately for your experiments.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Decision process for this compound solution preparation.
References
optimizing PQR626 concentration for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing PQR626 in in vitro studies. This compound is a potent, orally available, and brain-penetrant ATP-competitive mTOR kinase inhibitor, targeting both mTORC1 and mTORC2 complexes.[1][2][3] Proper experimental design and execution are crucial for obtaining reliable and reproducible data. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key quantitative data to facilitate your research.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low inhibition of mTOR signaling (e.g., p-S6K, p-4E-BP1, p-Akt) | Incorrect this compound concentration: The concentration used may be too low for the specific cell line or experimental conditions. | - Determine the optimal concentration by performing a dose-response experiment. Start with a broad range (e.g., 1 nM to 10 µM) to identify the IC50 value for your cell line.[4] - For A2058 cells, IC50 values for the inhibition of pPKB (Ser473) and pS6 (Ser235/236) are 96 nM and 71 nM, respectively.[5] Use this as a starting point for other cell lines. |
| Compound instability or degradation: this compound may have degraded due to improper storage or handling. | - Store this compound stock solutions at -80°C for long-term storage (up to 6 months) and at -20°C for shorter periods (up to 1 month).[6] - Prepare fresh dilutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles. | |
| Poor solubility in cell culture medium: The compound may have precipitated out of solution, reducing its effective concentration. | - Prepare a high-concentration stock solution in a suitable solvent like DMSO. - When diluting into aqueous cell culture medium, ensure the final DMSO concentration is low (typically <0.1%) and does not affect cell viability. - Visually inspect the medium for any signs of precipitation after adding this compound. | |
| Cell line insensitivity: The chosen cell line may have intrinsic resistance to mTOR inhibitors. | - Verify the activation status of the PI3K/Akt/mTOR pathway in your cell line. - Consider using a cell line known to be sensitive to mTOR inhibition as a positive control. | |
| High background or off-target effects | This compound concentration is too high: Excessive concentrations can lead to non-specific effects. | - Use the lowest effective concentration of this compound that gives the desired level of mTOR inhibition, as determined from your dose-response curve. - this compound has been shown to be highly selective for mTOR over a wide range of other protein and lipid kinases at concentrations up to 10 µM.[5] However, exceeding this concentration may increase the risk of off-target effects. |
| Cellular stress response: High concentrations of the inhibitor or the solvent (DMSO) can induce cellular stress, leading to unexpected signaling events. | - Maintain a low final concentration of the solvent in your experiments. - Include a vehicle-only control (e.g., cells treated with the same concentration of DMSO as the highest this compound concentration) to assess the effect of the solvent. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell passage number, confluency, or serum concentration can affect mTOR pathway activity and drug response. | - Use cells within a consistent and low passage number range. - Seed cells at a consistent density and allow them to attach and stabilize before treatment. - Standardize serum concentrations and starvation protocols if used. |
| Inaccurate pipetting or dilution: Errors in preparing drug dilutions can lead to significant variability. | - Use calibrated pipettes and perform serial dilutions carefully. - Prepare a fresh set of dilutions for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an ATP-competitive mTOR kinase inhibitor. It binds to the ATP-binding pocket of the mTOR kinase domain, thereby inhibiting the activity of both mTORC1 and mTORC2 complexes.[1][2][3] This leads to the reduced phosphorylation of downstream targets such as S6K1, 4E-BP1 (for mTORC1), and Akt at Ser473 (for mTORC2).[7]
Q2: What is a good starting concentration for this compound in my in vitro experiments?
A2: A good starting point is to perform a dose-response curve ranging from 1 nM to 10 µM. Based on published data in A2058 melanoma cells, the IC50 for inhibiting the phosphorylation of the mTORC2 substrate pPKB (Ser473) is 96 nM, and for the mTORC1 substrate pS6 (Ser235/236) is 71 nM.[5] For cell viability assays, the optimal concentration will likely be higher and should be determined empirically for your specific cell line.
Q3: How should I prepare and store this compound?
A3: Prepare a high-concentration stock solution of this compound in a solvent such as DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[6] When preparing working solutions, dilute the stock in your cell culture medium immediately before use.
Q4: How can I confirm that this compound is inhibiting mTOR in my cells?
A4: The most direct way to confirm mTOR inhibition is to perform a Western blot analysis of key downstream targets. Assess the phosphorylation status of mTORC1 substrates like p-S6K (Thr389) and p-4E-BP1 (Thr37/46), and the mTORC2 substrate p-Akt (Ser473). A significant decrease in the phosphorylation of these proteins upon this compound treatment indicates target engagement.[7]
Q5: Are there any known off-target effects of this compound?
A5: this compound has demonstrated high selectivity for mTOR in kinase panel screens, with negligible binding to over 400 other protein and lipid kinases at a concentration of 10 µM.[5] However, as with any kinase inhibitor, using excessively high concentrations may lead to off-target effects. It is crucial to use the lowest effective concentration to minimize this risk.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound in A2058 melanoma cells.
| Parameter | Value (nM) | Assay Type | Target Readout |
| IC50 | 96 | In-cell Western | pPKB/Akt (Ser473) - mTORC2 activity |
| IC50 | 71 | In-cell Western | pS6 (Ser235/236) - mTORC1 activity |
| Ki | 3.6 | Biochemical Kinase Assay | mTOR |
Data sourced from Borsari et al., J Med Chem, 2020.[5]
Experimental Protocols
Protocol 1: Cell Viability (Resazurin) Assay
This protocol is for assessing the effect of this compound on cell viability using a resazurin-based assay.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells for vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A common starting range is 1 nM to 10 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Add 100 µL of medium with the vehicle (e.g., 0.1% DMSO) to the control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Resazurin Addition and Incubation:
-
Data Acquisition:
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
-
Protocol 2: Western Blot Analysis of mTOR Pathway
This protocol details the steps for analyzing the phosphorylation status of mTOR pathway proteins.
-
Cell Lysis:
-
Seed and treat cells with this compound and controls as desired.
-
Place the culture dish on ice and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Sample Preparation and SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (typically 20-40 µg) per lane onto an SDS-polyacrylamide gel. Include a protein ladder.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. For high molecular weight proteins like mTOR, a wet transfer at 100V for 120 minutes or overnight at a lower voltage on ice is recommended.[1]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-S6K, S6K, p-Akt, Akt, p-4E-BP1, 4E-BP1, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 3: In Vitro mTOR Kinase Assay
This protocol provides a general framework for an in vitro kinase assay to directly measure this compound's inhibitory effect on mTOR.
-
Reaction Setup:
-
Prepare a reaction mixture containing kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2, and 5 mM MnCl2), active mTOR enzyme, and a substrate (e.g., inactive S6K protein).[4]
-
Add varying concentrations of this compound or a vehicle control (DMSO) to the reaction tubes.
-
-
Kinase Reaction:
-
Termination and Detection:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.
-
Visualizations
Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. 4-(Difluoromethyl)-5-(4-((3 R,5 S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (this compound), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. zellx.de [zellx.de]
PQR626 Stability in Long-Term Storage: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage and stability of PQR626. Detailed troubleshooting guides, frequently asked questions, and experimental protocols are presented to ensure the integrity of the compound throughout its lifecycle in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: Solid this compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, the compound is expected to be stable for up to three years.
Q2: How should I store this compound in solution?
A2: For short-term storage, solutions of this compound can be kept at 2-8°C for up to 24 hours. For long-term storage, it is recommended to prepare aliquots in a suitable solvent (e.g., DMSO) and store them at -20°C. Under these conditions, the solution is expected to be stable for up to one month. Avoid repeated freeze-thaw cycles.
Q3: I observed a change in the color/appearance of my solid this compound. What should I do?
A3: A change in the physical appearance of the compound could indicate degradation. It is recommended to assess the purity of the material using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use. Refer to the troubleshooting guide below for potential causes and solutions.
Q4: My this compound solution appears cloudy or has precipitates. What is the cause and how can I resolve this?
A4: Cloudiness or precipitation in a this compound solution can be due to several factors, including exceeding the solubility limit of the solvent, temperature fluctuations, or degradation. Ensure the concentration is within the solubility limits for the chosen solvent. Gentle warming and vortexing may help to redissolve the compound. If precipitation persists, it may indicate degradation, and the solution should be analyzed for purity.
Q5: What are the known degradation pathways for this compound?
A5: The primary metabolic degradation pathway for this compound involves oxidation of the morpholine rings.[1] While specific chemical degradation pathways under various stress conditions have not been extensively published, compounds with similar structures can be susceptible to hydrolysis and oxidation. Forced degradation studies are recommended to identify potential degradation products under specific experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected loss of compound activity | - Improper storage leading to degradation. - Repeated freeze-thaw cycles of solutions. - Contamination. | - Verify storage conditions (temperature, light, and moisture protection). - Prepare fresh solutions from solid stock for critical experiments. - Assess purity using HPLC. |
| Appearance of new peaks in HPLC chromatogram | - Chemical degradation due to exposure to light, high temperatures, or incompatible solvents. - Oxidative degradation. | - Review handling and storage procedures to minimize exposure to harsh conditions. - If possible, identify the degradation products using mass spectrometry. - Consider performing a forced degradation study to understand stability limits. |
| Inconsistent experimental results | - Non-homogenous solution. - Use of degraded compound. | - Ensure complete dissolution of the compound before use. - Use freshly prepared solutions or solutions stored appropriately for a limited time. - Confirm the concentration and purity of the stock solution. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating HPLC method. Specific parameters may need to be optimized for your instrumentation and specific experimental needs.
1. Instrumentation and Columns:
-
HPLC system with a UV or PDA detector.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
2. Mobile Phase and Gradient:
-
A common mobile phase system for mTOR inhibitors consists of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[2]
-
A gradient elution is recommended to ensure the separation of this compound from potential degradation products. For example, a linear gradient from 10% to 90% organic solvent over 20 minutes.
3. Detection:
-
Set the detector wavelength to the UV maximum of this compound. If unknown, a PDA detector can be used to determine the optimal wavelength.
4. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration (e.g., 10 µg/mL).
5. Method Validation:
-
The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[3]
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[4][5]
1. Stress Conditions:
-
Acidic Hydrolysis: Incubate this compound solution (e.g., 1 mg/mL in 0.1 N HCl) at 60°C for 24 hours.
-
Basic Hydrolysis: Incubate this compound solution (e.g., 1 mg/mL in 0.1 N NaOH) at 60°C for 24 hours.
-
Oxidative Degradation: Treat this compound solution (e.g., 1 mg/mL) with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 24 hours.
-
Photolytic Degradation: Expose this compound solution to UV light (e.g., 254 nm) for 24 hours.
2. Analysis:
-
After exposure to the stress conditions, neutralize the acidic and basic samples.
-
Analyze all samples using the developed stability-indicating HPLC method to assess the extent of degradation and to separate the degradation products from the parent compound.
-
If significant degradation is observed, the structure of the degradation products can be elucidated using LC-MS/MS.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Protection |
| Solid (Powder) | -20°C | Up to 3 years | Tightly sealed, protected from light and moisture |
| Solution (in DMSO) | -20°C | Up to 1 month | Aliquoted to avoid freeze-thaw cycles |
| Solution (in aqueous buffer) | 2-8°C | Up to 24 hours | Protected from light |
Table 2: Example Stability Data of this compound under Accelerated Conditions (Hypothetical)
This table presents hypothetical data for illustrative purposes. Actual stability should be determined experimentally.
| Condition | Time (Weeks) | Purity (%) by HPLC | Appearance |
| 40°C / 75% RH | 0 | 99.8 | White to off-white powder |
| 2 | 99.5 | No change | |
| 4 | 98.9 | Slight yellowing | |
| Photostability (UV light) | 0 | 99.8 | White to off-white powder |
| 24 hours | 97.2 | Yellow powder |
Visualizations
Caption: Simplified signaling pathway of mTORC1 and the inhibitory action of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Forced degradation study of racecadotril: Effect of co-solvent, characterization of degradation products by UHPLC-Q-TOF-MS/MS, NMR and cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. -NovaBioassays [novabioassays.com]
PQR626 Technical Support Center: Troubleshooting Potential Off-Target Effects
This technical support guide provides researchers, scientists, and drug development professionals with information regarding the potential off-target effects of PQR626 as determined by kinome scan analysis. The following sections offer troubleshooting advice and frequently asked questions to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the overall selectivity profile of this compound?
A1: this compound is a highly potent and selective mTOR inhibitor.[1] In a comprehensive kinome scan utilizing the DiscoverX scanMAX platform, which screened against more than 400 kinases, this compound demonstrated excellent selectivity.[2] At a concentration of 10 μM, it showed negligible binding to most of the kinases tested.[2]
Q2: Were any off-target interactions identified in the kinome scan?
A2: The kinome scan for this compound at a concentration of 10 μM resulted in a selectivity score (S(10)) of 0.017, which corresponds to 4 potential off-target hits.[2] The selectivity score S(35) was 0.04, corresponding to 16 potential hits.[2] This indicates a very low number of off-target interactions for a kinase inhibitor.
Q3: Has this compound been tested against other non-kinase targets?
A3: Yes, this compound was evaluated at a 10 μM concentration in a Cerep safety pharmacology panel. The results showed no off-target interactions with cell surface and nuclear receptors, transporters, or ion channels, including the hERG channel.[2] Furthermore, enzymatic activities of phosphodiesterases and proteases were also unaffected by this compound.[2]
Data Presentation: Kinome Scan Off-Target Hits for this compound
While the primary publication indicates a very selective profile for this compound, specific quantitative data for the few identified off-target kinases from the supplementary information (Table S3 of Borsari et al., J. Med. Chem. 2020, 63, 22, 13595–13617) could not be retrieved through the available search tools.[2] Researchers are strongly encouraged to consult this supplementary file for the complete dataset.
Below is a template table summarizing the expected data format for the identified off-target kinases.
| Target Kinase | Gene Symbol | Ligand Concentration | % Inhibition | Dissociation Constant (Kd) |
| Example Kinase 1 | E.g., KDR | 10 µM | Data from source | Data from source |
| Example Kinase 2 | E.g., FLT3 | 10 µM | Data from source | Data from source |
| Example Kinase 3 | E.g., KIT | 10 µM | Data from source | Data from source |
| Example Kinase 4 | E.g., PDGFRA | 10 µM | Data from source | Data from source |
Troubleshooting Guide
Unexpected experimental outcomes when using this compound could potentially be attributed to its known on-target effects on the mTOR pathway or, in rare cases, to off-target interactions. This guide provides a systematic approach to troubleshoot such issues.
Issue 1: Observed phenotype is inconsistent with mTORC1/2 inhibition.
Possible Cause: Off-target kinase activity.
Troubleshooting Steps:
-
Review Kinome Scan Data: Cross-reference the list of potential off-target kinases (from the source publication's supplementary data) with the signaling pathways known to be involved in your experimental model.
-
Orthogonal Inhibitor: Use a structurally different mTOR inhibitor with a known and distinct off-target profile to see if the unexpected phenotype persists.
-
Dose-Response Analysis: Perform a dose-response experiment. On-target effects should typically occur at concentrations consistent with the IC50 for mTOR inhibition, while off-target effects may only appear at higher concentrations.
-
Rescue Experiment: If a specific off-target kinase is suspected, use a selective inhibitor or activator of that kinase to see if the phenotype can be reversed or mimicked.
Issue 2: Conflicting results between different cell lines or model systems.
Possible Cause: Differential expression or importance of off-target kinases.
Troubleshooting Steps:
-
Target Expression Analysis: Profile the expression levels of the primary target (mTOR) and potential off-target kinases in the different cell lines or tissues being used. This can be done via Western blot, qPCR, or by consulting databases like the Cancer Cell Line Encyclopedia (CCLE).
-
Pathway Analysis: Analyze the dominant signaling pathways in your specific models. Some cell lines may be more sensitive to the inhibition of a particular off-target kinase.
Experimental Protocols
Western Blot for mTOR Pathway Inhibition
This protocol is a standard method to confirm the on-target activity of this compound by assessing the phosphorylation status of key downstream effectors of mTORC1 and mTORC2.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-S6 Ribosomal Protein (Ser235/236) (for mTORC1 activity)
-
Total S6 Ribosomal Protein
-
Phospho-Akt (Ser473) (for mTORC2 activity)
-
Total Akt
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with varying concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate. Visualize the protein bands using a digital imager.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
mTOR Signaling Pathway
Caption: this compound inhibits mTORC1 and mTORC2, with potential for off-target interactions.
Troubleshooting Workflow for Unexpected Phenotypes
Caption: A logical workflow for investigating unexpected experimental results with this compound.
References
troubleshooting inconsistent PQR626 western blot results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using PQR626 in Western blot experiments.
Troubleshooting Guide
Researchers using this compound, a potent and selective mTOR inhibitor, often employ Western blotting to assess its impact on the mTOR signaling pathway. Key proteins of interest typically include phosphorylated forms of S6 ribosomal protein (pS6) and protein kinase B (pPKB/Akt), as their levels are expected to decrease following this compound treatment.[1][2][3] This guide addresses common issues encountered during these experiments.
Issue 1: Weak or No Signal for Target Protein (e.g., pS6, pPKB)
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inactive this compound | Ensure this compound is properly stored and handled to maintain its activity. Prepare fresh dilutions for each experiment. |
| Suboptimal this compound Treatment | Optimize the concentration and incubation time of this compound. Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting mTOR signaling in your specific cell line or tissue type.[1] |
| Low Target Protein Abundance | Increase the amount of total protein loaded onto the gel. Consider using a positive control, such as a cell lysate known to have high levels of the target protein, to confirm antibody and system functionality. |
| Inefficient Protein Transfer | Verify successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer.[4] Optimize transfer time and voltage, especially for high molecular weight proteins. |
| Primary Antibody Issues | Increase the concentration of the primary antibody or extend the incubation time (e.g., overnight at 4°C).[5] Ensure the primary antibody is validated for Western blotting and recognizes the correct epitope. |
| Secondary Antibody Problems | Use a fresh, validated secondary antibody that is specific to the primary antibody's host species. Ensure the secondary antibody is not expired and has been stored correctly.[5] |
| Insufficient Exposure | Increase the exposure time during signal detection.[4] |
Issue 2: High Background on the Blot
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).[5][6] Ensure the blocking buffer is fresh and completely covers the membrane. |
| Antibody Concentration Too High | Decrease the concentration of the primary or secondary antibody.[7][8] High antibody concentrations can lead to non-specific binding. |
| Insufficient Washing | Increase the number and duration of washing steps after primary and secondary antibody incubations to remove unbound antibodies.[6][8] |
| Contaminated Buffers | Prepare fresh buffers, as bacterial growth can cause background issues.[4] |
| Membrane Drying | Ensure the membrane does not dry out at any stage of the experiment, as this can cause high background.[8] |
Issue 3: Non-Specific Bands
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Primary Antibody Specificity | Use a highly specific monoclonal antibody if available. Validate the antibody with positive and negative controls.[6] |
| Antibody Concentration Too High | Reduce the concentration of the primary antibody to minimize off-target binding.[7][8] |
| Protein Degradation | Add protease and phosphatase inhibitors to your lysis buffer to prevent sample degradation.[9][10] |
| Cross-Reactivity of Secondary Antibody | Ensure the secondary antibody is not cross-reacting with other proteins in the lysate. Consider using a pre-adsorbed secondary antibody. |
Frequently Asked Questions (FAQs)
Q1: What are the expected molecular weights for pS6 and pPKB/Akt?
A1: The expected molecular weight for phosphorylated S6 ribosomal protein (pS6) is approximately 32 kDa. Phosphorylated PKB/Akt (pPKB/Akt) has an expected molecular weight of around 60 kDa. Always check the datasheet for your specific antibody for the most accurate information.
Q2: How can I be sure that the changes I see in pS6 and pPKB levels are due to this compound?
A2: To confirm the specificity of this compound's effect, include appropriate controls in your experiment. A vehicle control (the solvent used to dissolve this compound, e.g., DMSO) should be run alongside your this compound-treated samples. A significant decrease in the phosphorylation of S6 and PKB/Akt in the this compound-treated samples compared to the vehicle control would indicate a specific effect of the compound.
Q3: What is a suitable loading control for Western blots involving this compound?
A3: A good loading control is a ubiquitously expressed protein whose levels are not affected by this compound treatment. Commonly used loading controls include GAPDH, β-actin, and α-tubulin. It is essential to validate that your chosen loading control's expression is stable under your experimental conditions.
Experimental Protocols
Standard Western Blot Protocol for Assessing this compound Activity
This protocol outlines the key steps for evaluating the effect of this compound on the mTOR signaling pathway.
-
Cell Culture and this compound Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the appropriate amount of time.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pS6 or anti-pPKB/Akt) diluted in blocking buffer, typically overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
-
Analysis:
-
Quantify band intensities using image analysis software.
-
Normalize the signal of the target protein to the loading control.
-
Visualizations
Caption: this compound inhibits mTORC1 and mTORC2 signaling.
Caption: Standard workflow for a Western blot experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Detection problems in Western blot | Abcam [abcam.com]
- 5. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. precisionbiosystems.com [precisionbiosystems.com]
- 8. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Managing PQR626 Tolerability in Mouse Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mTOR inhibitor PQR626 in mouse models. The information is presented in a question-and-answer format to directly address potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the established tolerability and maximum tolerated dose (MTD) of this compound in mice?
A1: Preclinical studies have consistently shown that this compound is well-tolerated in mice. The maximum tolerated dose (MTD) has been established to be in the range of 100-150 mg/kg.
Q2: What is the recommended vehicle for administering this compound to mice?
A2: A commonly used and effective vehicle for the oral administration of this compound is a 40% (w/v) solution of Captisol® (sulfobutyl-ether-β-cyclodextrin, SBECD) in sterile water.
Q3: What are the known adverse effects of this compound in mice?
A3: Published studies on this compound have not detailed specific adverse effects, generally reporting it as "well-tolerated." However, as this compound is a potent mTOR inhibitor, it is prudent to monitor for class-related side effects. These can include metabolic changes such as hyperglycemia and hyperlipidemia, as well as dermatological effects like skin rashes. Close monitoring of the animals' overall health and well-being is crucial.
Q4: Are there any known effects of this compound on blood glucose and insulin levels?
A4: Studies have indicated that, unlike some pan-PI3K/mTOR inhibitors, this compound does not cause a significant rise in insulin and glucose concentrations in plasma at effective doses. This suggests a more selective inhibition of the mTOR pathway.
Troubleshooting Guides
Issue 1: Unexpected Weight Loss or Reduced Food Intake
-
Possible Cause:
-
General Malaise: The compound may be causing a general feeling of being unwell, leading to decreased appetite.
-
Metabolic Effects: Alterations in metabolic processes due to mTOR inhibition can sometimes lead to weight loss.
-
Gastrointestinal Upset: Though not specifically reported for this compound, mTOR inhibitors can sometimes affect the gastrointestinal tract.
-
-
Troubleshooting Steps:
-
Daily Monitoring: Weigh the mice daily and record their food and water intake. A weight loss of over 15-20% from baseline is a significant concern and may represent a humane endpoint.
-
Dietary Support: Provide a highly palatable and calorically dense diet to encourage eating. Wet mash or gel-based diets can be beneficial.
-
Hydration: Ensure easy access to water. If dehydration is suspected, subcutaneous fluid administration may be necessary under veterinary guidance.
-
Dose Adjustment: If significant weight loss is observed across a cohort, consider if a dose reduction is warranted for future experiments, staying within the efficacious dose range.
-
Issue 2: Skin Lesions or Poor Coat Condition
-
Possible Cause:
-
Dermatological Side Effects: A known class effect of mTOR inhibitors is the potential for skin rashes or other dermatological issues.
-
Dehydration or Malnutrition: Poor hydration and nutrition can manifest in a ruffled or unkempt coat.
-
Excessive Grooming or Scratching: This could be a sign of irritation or distress.
-
-
Troubleshooting Steps:
-
Visual Inspection: Conduct daily visual inspections of the skin and fur. Note any redness, lesions, or changes in coat condition.
-
Environmental Enrichment: Ensure the cage environment is clean and comfortable to minimize stress.
-
Supportive Care: For minor irritations, consult with veterinary staff about the potential use of topical emollients. Ensure that any observed lesions are not due to fighting among cage mates.
-
Humane Endpoints: Severe, non-resolving skin ulcerations or infections should be considered a humane endpoint.
-
Issue 3: Lethargy or Changes in Behavior
-
Possible Cause:
-
Systemic Toxicity: While this compound is reported as well-tolerated, individual animals or certain strains may exhibit sensitivity.
-
Dehydration or Hypoglycemia: These can lead to a decrease in activity levels.
-
-
Troubleshooting Steps:
-
Clinical Scoring: Implement a daily clinical scoring system to objectively assess animal well-being. This can include activity level, posture, and response to stimuli.
-
Blood Glucose Monitoring: If metabolic effects are suspected, blood glucose can be monitored from a tail vein sample.
-
Supportive Care: Ensure easy access to food and water. If an animal is significantly lethargic, it may need to be separated and provided with supportive care.
-
Veterinary Consultation: Any significant or prolonged behavioral changes should be discussed with a veterinarian.
-
Quantitative Data Summary
| Parameter | Value | Species/Strain | Administration Route | Reference |
| Maximum Tolerated Dose (MTD) | 100-150 mg/kg | Mouse | Not specified | N/A |
| Efficacious Dose | 50 mg/kg, twice daily | Tsc1GFAPCKO mice | Oral | N/A |
| Vehicle | 40% Captisol® in water | N/A | Oral | N/A |
Experimental Protocols
General Tolerability Study Protocol
-
Animal Model: Select the appropriate mouse strain for the study. Animals should be acclimated for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign mice to a vehicle control group and at least three dose-level groups of this compound (e.g., 50, 100, and 150 mg/kg). A typical group size is 5-10 mice per sex.
-
Compound Preparation: Prepare this compound in the recommended vehicle (40% Captisol® in water) on the day of dosing.
-
Administration: Administer the compound or vehicle orally (p.o.) once daily for the duration of the study (e.g., 14 or 28 days).
-
Daily Monitoring:
-
Clinical Observations: Observe each animal at least twice daily for any clinical signs of toxicity, including changes in posture, activity, breathing, and skin/fur condition.
-
Body Weight: Record the body weight of each animal daily.
-
Food and Water Consumption: Measure and record food and water intake per cage daily.
-
-
Humane Endpoints: Establish clear humane endpoints before the study begins. These should include, but are not limited to:
-
Greater than 20% loss of body weight from baseline.
-
Severe lethargy or moribund state.
-
Inability to access food or water for 24 hours.
-
Severe, non-resolving skin lesions.
-
-
Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.
Visualizations
PQR626 Metabolic Stability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, frequently asked questions, and troubleshooting guidance for experiments involving the metabolic stability of PQR626 in human hepatocytes.
Frequently Asked Questions (FAQs)
Q1: What is the metabolic stability of this compound in human hepatocytes?
A1: this compound demonstrates moderate metabolic stability in human hepatocytes. In a typical in vitro assay, 44.0% of the initial compound remains after a 3-hour incubation period.[1] This represents a significant improvement over earlier compounds like PQR620, which had only 27.8% remaining under similar conditions.[1]
Q2: How does the metabolic stability of this compound compare across different species?
A2: The metabolic stability of this compound has been evaluated in hepatocytes from several preclinical species. It shows moderate stability in mouse (48.4% remaining) and rat (42.3% remaining) hepatocytes, and moderate-to-high stability in dog hepatocytes (75.6% remaining) after 3 hours of incubation.[1] This cross-species data is crucial for predicting in vivo clearance and pharmacokinetic properties.
Q3: Why is it important to assess the metabolic stability of this compound in hepatocytes?
A3: Hepatocytes are the primary site of drug metabolism in the body. Assessing the stability of this compound in human hepatocytes provides a strong prediction of its in vivo clearance rate.[1] This information is critical for determining appropriate dosing regimens, predicting potential drug-drug interactions, and qualifying the compound as a potential therapeutic candidate for further development.[1][2][3][4]
Q4: What does the improved metabolic stability of this compound suggest for its therapeutic potential?
A4: The enhanced stability of this compound in human hepatocytes compared to its predecessor, PQR620, is a substantial advantage.[1] This property, combined with its ability to penetrate the brain, qualifies this compound as a promising candidate for treating neurological disorders where sustained exposure in the central nervous system is required.[1][2][3][4]
Quantitative Data Summary
The following table summarizes the comparative metabolic stability of this compound and a related compound, PQR620, in hepatocytes from various species. Data is presented as the percentage of the compound remaining after 3 hours of incubation.
| Compound | Human | Mouse | Rat | Dog |
| This compound | 44.0% | 48.4% | 42.3% | 75.6% |
| PQR620 | 27.8% | >59.9% | >59.9% | >59.9% |
| Data sourced from: Journal of Medicinal Chemistry, 2020.[1] |
Experimental Workflow & Conceptual Relationships
The diagrams below illustrate the standard experimental workflow for assessing metabolic stability and the conceptual link between in vitro stability and in vivo clearance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-(Difluoromethyl)-5-(4-((3 R,5 S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (this compound), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
PQR626 In Vivo Delivery Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vivo delivery of PQR626, a potent, orally available, and brain-penetrant mTOR inhibitor. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
Q1: We are observing lower than expected efficacy of this compound in our mouse model of a neurological disorder. What are the potential reasons?
A1: Several factors could contribute to lower-than-expected efficacy. Consider the following troubleshooting steps:
-
Verify Drug Formulation and Administration:
-
This compound has been successfully formulated in 20% Captisol for oral administration (p.o.).[1] Ensure your formulation is homogenous and the correct concentration.
-
For oral gavage, ensure proper technique to avoid accidental administration into the lungs.
-
While this compound is orally bioavailable, the route of administration can impact pharmacokinetics.[2][3][4] If using a different route, its pharmacokinetic profile may be altered.
-
-
Check Dosing Regimen:
-
Assess Target Engagement:
-
Confirm that this compound is reaching the target tissue and inhibiting mTOR signaling. This can be assessed by Western blot analysis of downstream mTORC1 and mTORC2 substrates, such as phosphorylated S6 ribosomal protein (pS6) and phosphorylated Akt (pPKB), respectively, in the tissue of interest.[8][10]
-
-
Animal Model Considerations:
-
The specific genetic background and pathophysiology of your animal model can influence the therapeutic response.
-
Q2: We are observing signs of toxicity in our animals at our chosen dose of this compound. What should we do?
A2: this compound has been shown to be well-tolerated in mice, with a maximum tolerated dose (MTD) between 100-150 mg/kg.[5] If you are observing toxicity, consider the following:
-
Dose Reduction: The most straightforward approach is to reduce the dose. Even at 25 mg/kg p.o., this compound has been shown to inhibit mTOR signaling in the murine brain cortex.[8][10]
-
Vehicle Control: Ensure that the vehicle itself is not causing the observed toxicity by including a vehicle-only control group.
-
Monitor for Known mTOR Inhibitor Class Effects: mTOR inhibitors can be associated with side effects such as immunosuppression, mucositis, and metabolic changes.[11][12] Monitor your animals for these potential adverse events.
Q3: We are planning an in vivo study with this compound. What is a recommended starting protocol?
A3: A good starting point would be to replicate the conditions of a successful preclinical study. The following is a generalized protocol based on published research:
-
Animal Model: Use a relevant model for your disease of interest. For neurological disorders, the Tsc1GFAPCKO mouse model has been used effectively.[5][6][7][8]
-
Formulation: Prepare this compound in 20% Captisol in water for oral administration.[1]
-
Dosing: Begin with a dose of 50 mg/kg administered orally twice a day.[5][6][7][8]
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Controls: Include a vehicle control group and potentially a positive control group with a known mTOR inhibitor like everolimus, though be mindful of its limited brain penetration.[5]
-
Efficacy Readouts: Monitor relevant phenotypes in your model (e.g., survival, seizure frequency, behavioral changes).[5]
-
Pharmacodynamic Assessment: Collect tissues at the end of the study (or at specific time points) to measure the inhibition of mTOR signaling via Western blot for pS6 and pAkt.[8][10]
Frequently Asked Questions (FAQs)
Q: What is the primary advantage of this compound for in vivo studies of the central nervous system (CNS)?
A: The primary advantage of this compound is its excellent brain penetration. It readily crosses the blood-brain barrier, achieving a high brain-to-plasma concentration ratio, which is significantly superior to other mTOR inhibitors like everolimus and AZD2014.[5] This makes it a valuable tool for studying the role of mTOR in neurological disorders.
Q: How does the brain penetration of this compound compare to other mTOR inhibitors?
A: this compound has a brain/plasma ratio of approximately 1.8:1 in mice and 1.4:1 in rats.[5] In contrast, everolimus has a ratio of about 1:61 to 1:92, and AZD2014 has a ratio of approximately 1:25.[5]
Q: What is the mechanism of action of this compound?
A: this compound is an ATP-competitive mTOR kinase inhibitor, meaning it blocks the activity of both mTORC1 and mTORC2 complexes.[5][13] This is in contrast to rapalogs (like rapamycin and everolimus) which are allosteric inhibitors that primarily target mTORC1.[14][15]
Q: Can this compound be used for indications other than neurological disorders?
A: While this compound was optimized for brain penetration and has shown efficacy in a model of a neurological disorder,[6][7][8] as an mTOR inhibitor, it has potential applications in other diseases where the mTOR pathway is hyperactivated, such as cancer.[16][17] The PI3K/mTOR pathway is a key regulator of cell growth and proliferation and is frequently overactivated in cancer.[18]
Q: Where can I find more detailed information on the synthesis and in vitro characterization of this compound?
A: Detailed information on the synthesis, structure-activity relationship, and in vitro characterization of this compound can be found in the publication by Borsari et al. in the Journal of Medicinal Chemistry.[6]
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of mTOR Inhibitors
| Compound | Animal Model | Brain/Plasma Ratio | Reference(s) |
| This compound | C57BL/6J Mice | ~1.8:1 | [5] |
| This compound | Sprague Dawley Rats | ~1.4:1 | [5] |
| Everolimus | C57BL/6J Mice | ~1:61 | [5] |
| Everolimus | Sprague Dawley Rats | ~1:92 | [5] |
| AZD2014 | C57BL/6J Mice | ~1:25 | [5] |
Table 2: Preclinical Efficacy Study Parameters for this compound
| Parameter | Details | Reference(s) |
| Animal Model | Tsc1GFAPCKO mice | [5][6][7][8] |
| Dose | 50 mg/kg | [5][6][7][8] |
| Route of Administration | Oral (p.o.) | [6][7][8] |
| Frequency | Twice a day (BID) | [5][6][7][8] |
| Primary Outcome | Significant effect on survival/decreased mortality | [5][6][7][8] |
| Maximum Tolerated Dose (MTD) in mice | 100-150 mg/kg | [5] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in Tsc1GFAPCKO Mice
This protocol is a summary of the methodology described in the preclinical characterization of this compound.[5][6][7][8]
-
Animal Model: Utilize mice with a conditional inactivation of the Tsc1 gene primarily in glial cells (Tsc1GFAPCKO).
-
Drug Formulation: Dissolve this compound in 20% Captisol in water to the desired concentration.
-
Dosing Regimen:
-
Administer this compound orally (p.o.) via gavage at a dose of 50 mg/kg.
-
Dose the animals twice daily (BID).
-
Include a control group that receives the vehicle (20% Captisol) on the same schedule.
-
-
Monitoring:
-
Monitor the animals daily for health status and survival.
-
Record any adverse events.
-
-
Endpoint:
-
The primary endpoint is survival.
-
At the end of the study, or at predetermined time points, animals can be euthanized for tissue collection.
-
-
Pharmacodynamic Analysis:
-
Collect brain tissue and other organs of interest.
-
Prepare tissue lysates for Western blot analysis to assess the phosphorylation status of mTORC1 substrates (e.g., S6 ribosomal protein) and mTORC2 substrates (e.g., Akt/PKB) to confirm target engagement.
-
Visualizations
Caption: mTOR signaling pathway and the inhibitory action of this compound on both mTORC1 and mTORC2.
Caption: A typical experimental workflow for an in vivo efficacy study of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effect of route of administration on the pharmacokinetic behavior of enantiomers of nefopam and desmethylnefopam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and bioavailability of hydromorphone: effect of various routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of route of administration on dextromethorphan pharmacokinetics and behavioral response in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-(Difluoromethyl)-5-(4-((3 R,5 S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (this compound), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances and limitations of mTOR inhibitors in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4-(Difluoromethyl)-5-(4-((3 R,5 S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (this compound), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders [air.unimi.it]
- 17. 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (this compound), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders. [sonar.ch]
- 18. pubs.acs.org [pubs.acs.org]
PQR626 Animal Studies: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in animal studies involving the mTOR inhibitor, PQR626.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally available, and brain-penetrant inhibitor of the mechanistic target of rapamycin (mTOR). It functions as an ATP-competitive inhibitor of both mTORC1 and mTORC2 complexes, which are key regulators of cell growth, proliferation, and survival.[1] In preclinical studies, this compound has shown efficacy in models of neurological disorders such as Tuberous Sclerosis Complex (TSC).[1][2]
Q2: What is the recommended animal model for studying the efficacy of this compound in a neurological context?
A2: The Tsc1CKO mouse model is a well-established and robust model for studying TSC, a neurological disorder characterized by mTOR hyperactivation. These mice have a conditional inactivation of the Tsc1 gene primarily in glial cells, leading to a phenotype that includes seizures.[1][3][4][5][6][7] This model is highly relevant for assessing the therapeutic potential of brain-penetrant mTOR inhibitors like this compound.
Q3: What is the reported dosing regimen for this compound in mice?
A3: In efficacy studies using Tsc1CKO mice, this compound administered at 50 mg/kg twice daily (BID) via oral gavage has been shown to have a significant effect on survival.[1][2] The maximum tolerated dose (MTD) in mice is reported to be in the range of 100-150 mg/kg.[1]
Q4: How does the brain penetration of this compound compare to other mTOR inhibitors?
A4: this compound exhibits excellent brain penetration. Comparative pharmacokinetic studies have shown a significantly higher brain-to-plasma ratio for this compound compared to other mTOR inhibitors like everolimus and AZD2014.[1]
Troubleshooting Guides
Pharmacokinetic & Formulation Issues
Q: I am observing high variability in plasma and brain concentrations of this compound between animals. What could be the cause?
A: High pharmacokinetic variability is a common challenge in preclinical studies. Several factors could be contributing to this:
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Formulation Issues:
-
Inconsistent Suspension: If this compound is not uniformly suspended in the vehicle, each animal may receive a different effective dose.
-
Solution: Ensure the dosing formulation is consistently and thoroughly mixed before and during administration. Use of a vehicle in which this compound is soluble, or a well-characterized suspension, is critical. While the specific vehicle for this compound in all published studies is not detailed, a common vehicle for oral gavage of hydrophobic compounds is a solution of 0.5% carboxymethylcellulose (CMC) in water.
-
-
-
Oral Gavage Technique:
-
Improper Administration: Incorrect oral gavage technique can lead to incomplete dosing or aspiration, significantly affecting drug absorption.
-
Solution: Ensure all personnel are properly trained in oral gavage techniques for mice. The volume administered should be accurate and consistent. Refer to the detailed Experimental Protocol for Oral Gavage below.
-
-
-
Animal-Related Factors:
-
Stress: Animal stress can alter gastrointestinal motility and blood flow, impacting drug absorption.
-
Solution: Handle animals gently and consistently to minimize stress. Acclimatize animals to the experimental procedures, including handling and gavage, before the start of the study.
-
-
Food and Water Access: The presence of food in the stomach can affect the absorption of orally administered drugs.
-
Solution: Standardize the fasting period before dosing. Typically, a 2-4 hour fast is sufficient to empty the stomach without causing undue stress. Ensure free access to water.
-
-
Efficacy & Target Engagement Variability
Q: There is significant variability in the therapeutic response (e.g., seizure frequency in Tsc1CKO mice) despite consistent dosing. What should I investigate?
A: Inconsistent efficacy can stem from several sources beyond pharmacokinetics:
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Animal Model Variability:
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Genetic Drift: The phenotype of transgenic mouse lines can change over generations.
-
Solution: Obtain mice from a reputable vendor and periodically re-validate the phenotype.
-
-
Disease Progression: The stage of disease at the start of treatment can significantly impact the outcome.
-
Solution: Begin treatment at a consistent and well-defined time point in the disease progression (e.g., before or at the onset of seizures).
-
-
-
Variable Target Engagement:
-
Inconsistent Inhibition of mTOR Pathway: Even with consistent drug levels, the downstream effects can vary.
-
Solution: Assess mTOR pathway inhibition in a subset of animals at the end of the study. Western blotting for phosphorylated S6 (pS6) and phosphorylated PKB/Akt (pAkt) in brain tissue is a reliable method to confirm target engagement. Refer to the Experimental Protocol for Western Blot Analysis below.
-
-
-
Environmental Stressors:
-
Impact on mTOR Signaling: Stress itself can influence the mTOR signaling pathway.
-
Solution: Maintain a stable and controlled environment for the animals, minimizing noise, light, and temperature fluctuations.
-
-
Q: My Western blot results for pS6 and pAkt show high variability between samples from the same treatment group. How can I improve consistency?
A: Variability in Western blotting can be frustrating. Here are some common causes and solutions:
-
Sample Collection and Processing:
-
Time to Freezing: The phosphorylation state of proteins can change rapidly after tissue collection.
-
Solution: Minimize the time between euthanasia and tissue freezing. Snap-freeze brain tissue in liquid nitrogen immediately after collection.
-
-
Inconsistent Lysis: Incomplete or inconsistent lysis of brain tissue will result in variable protein extraction.
-
Solution: Use a standardized lysis protocol with a robust buffer containing phosphatase and protease inhibitors. Ensure complete homogenization of the tissue.
-
-
-
Western Blotting Technique:
-
Inaccurate Protein Quantification: Errors in protein concentration measurement will lead to unequal loading.
-
Solution: Use a reliable protein quantification assay (e.g., BCA) and ensure all samples are within the linear range of the assay.
-
-
Transfer Issues: Inefficient or uneven transfer of proteins from the gel to the membrane.
-
Solution: Optimize transfer conditions (time, voltage) for your specific proteins of interest. Ensure good contact between the gel and the membrane.
-
-
Antibody Performance: Primary antibodies can have batch-to-batch variability or lose effectiveness over time.
-
Solution: Validate new lots of antibodies. Use aliquots to avoid repeated freeze-thaw cycles. Run a positive and negative control on each blot.
-
-
Data Presentation
Table 1: Comparative Pharmacokinetics of this compound and Other mTOR Inhibitors
| Compound | Animal Model | Brain/Plasma Ratio |
| This compound | C57BL/6J Mice | ~1.8:1 |
| Everolimus | C57BL/6J Mice | ~1:61 |
| AZD2014 | C57BL/6J Mice | ~1:25 |
| This compound | Sprague Dawley Rats | ~1.4:1 |
| Everolimus | Sprague Dawley Rats | ~1:92 |
Data compiled from preclinical characterization studies.[1]
Table 2: this compound Efficacy and Tolerability in Mice
| Parameter | Value | Animal Model |
| Efficacious Dose | 50 mg/kg, BID (p.o.) | Tsc1CKO Mice |
| Maximum Tolerated Dose (MTD) | 100-150 mg/kg | Mice |
Data from preclinical efficacy and tolerability studies.[1]
Experimental Protocols
Experimental Protocol for Oral Gavage in Mice
-
Preparation:
-
Accurately weigh each mouse to calculate the precise dosing volume.
-
Prepare the this compound formulation and ensure it is a homogenous suspension. Continuously mix the formulation during the dosing procedure.
-
Use a 20-22 gauge, 1.5-inch flexible gavage needle with a rounded tip for adult mice.
-
-
Restraint:
-
Gently but firmly restrain the mouse by scruffing the skin over the shoulders to immobilize the head and forelimbs.
-
-
Gavage Administration:
-
With the mouse in a vertical position, gently insert the gavage needle into the mouth, slightly to one side of the tongue.
-
Advance the needle smoothly along the roof of the mouth and into the esophagus. The mouse should swallow as the tube passes.
-
If any resistance is met, do not force the needle. Withdraw and re-insert.
-
Once the needle is in the correct position (the tip should be in the stomach), slowly dispense the formulation.
-
Withdraw the needle gently and return the mouse to its cage.
-
-
Post-Procedure Monitoring:
-
Observe the mouse for a few minutes after the procedure to ensure there are no signs of distress or respiratory issues.
-
Experimental Protocol for Western Blot Analysis of Mouse Brain Tissue
-
Tissue Collection and Lysis:
-
Euthanize the mouse via an approved method.
-
Rapidly dissect the brain region of interest on ice.
-
Immediately snap-freeze the tissue in liquid nitrogen.
-
Homogenize the frozen tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 4-12% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pS6 (Ser235/236), total S6, pAkt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
-
Mandatory Visualizations
Caption: Simplified mTOR signaling pathway showing inhibition points of this compound.
Caption: General experimental workflow for this compound in vivo efficacy studies.
Caption: A logical guide for troubleshooting sources of variability.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-(Difluoromethyl)-5-(4-((3 R,5 S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (this compound), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapamycin Prevents Epilepsy in a Mouse Model of Tuberous Sclerosis Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychogenics.com [psychogenics.com]
- 5. Early Developmental Electroencephalography Abnormalities, Neonatal Seizures, and Induced Spasms in a Mouse Model of Tuberous Sclerosis Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cerebral vascular and blood brain-barrier abnormalities in a mouse model of epilepsy and tuberous sclerosis complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tsc1-GFAP-CKO-mice--a-robust-and-reproducible-model-for-evaluating-potential-new-anti-epileptic-therapies-for-tuberous-sclerosis-complex [aesnet.org]
Validation & Comparative
PQR626 vs. Everolimus in Tuberous Sclerosis Complex (TSC) Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of PQR626 and everolimus, two mTOR inhibitors investigated for the treatment of Tuberous Sclerosis Complex (TSC). The data presented is based on available preclinical studies and is intended to inform research and drug development efforts in the field.
Executive Summary
Tuberous Sclerosis Complex is a genetic disorder characterized by the formation of benign tumors in multiple organs, driven by the hyperactivation of the mTOR pathway. Everolimus, an allosteric inhibitor of mTORC1, is an approved therapy for some TSC-related manifestations. This compound is a newer, ATP-competitive mTORC1/2 kinase inhibitor designed for improved brain penetration. Preclinical evidence suggests that while both compounds show efficacy in TSC models, this compound exhibits a superior pharmacokinetic profile, particularly in its ability to cross the blood-brain barrier, and demonstrates robust efficacy in a genetic mouse model of TSC with significant neurological involvement.
Mechanism of Action and Signaling Pathway
Both this compound and everolimus target the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival. However, their mechanisms of inhibition differ. Everolimus is a rapalog that allosterically inhibits mTORC1, while this compound is an ATP-competitive inhibitor of both mTORC1 and mTORC2.
Caption: mTOR signaling pathway and points of inhibition for this compound and everolimus.
Comparative Performance Data
Pharmacokinetics: Brain Penetration
A key differentiator between this compound and everolimus is their ability to penetrate the central nervous system.
| Compound | Brain/Plasma Ratio | Species | Reference |
| This compound | ~1.8:1 | Mice (C57BL/6J) | [1] |
| Everolimus | ~1:92 | Rats (Sprague Dawley) | [1] |
| Everolimus | ~1:61 | Mice (C57BL/6J) | [1] |
Data presented as approximate ratios.
In Vivo Efficacy in a TSC Mouse Model
The Tsc1GFAPCKO mouse model is a well-established model for studying the neurological manifestations of TSC.
| Compound | Dose | Administration | Key Outcome | Reference |
| This compound | 50 mg/kg | Twice a day (BID) | Significantly prevented/decreased mortality compared to vehicle. | [1] |
| Everolimus | Not directly compared in the same study | - | Historical data shows everolimus also improves survival in TSC mouse models. | [1] |
Inhibition of mTOR Signaling in the Brain
Direct assessment of mTOR pathway inhibition in the brain highlights the impact of brain penetrance on target engagement.
| Compound | Dose | Outcome in Mouse Brain Cortex | Reference |
| This compound | 25 mg/kg | Effective reduction of phosphorylated S6 (pS6) and phosphorylated PKB (pPKB) levels. | |
| Everolimus | 10 mg/kg | Did not show a decrease in pS6 levels. |
Experimental Protocols
In Vivo Efficacy Study in Tsc1GFAPCKO Mice
A representative experimental workflow for evaluating the efficacy of mTOR inhibitors in a TSC mouse model is outlined below.
Caption: Generalized workflow for in vivo efficacy studies in TSC mouse models.
Methodology:
-
Animal Model: Conditional knockout mice with the Tsc1 gene inactivated primarily in glial cells (Tsc1GFAPCKO) are commonly used. These mice develop key features of TSC, including epilepsy and premature mortality.
-
Treatment: Animals are typically randomized into treatment and vehicle control groups. This compound has been administered orally at doses such as 50 mg/kg twice daily.[1]
-
Monitoring: Key parameters monitored include survival, body weight, and neurological symptoms such as seizures.
Western Blot Analysis of mTOR Signaling
Objective: To quantify the inhibition of mTORC1 and mTORC2 signaling in brain tissue.
-
Tissue Collection and Lysis: Brain cortex is collected from treated and control animals. The tissue is then lysed to extract proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated forms of mTOR downstream targets, such as pS6 (a marker of mTORC1 activity) and pPKB/Akt (a marker of mTORC2 activity). Antibodies against the total forms of these proteins are used for normalization.
-
Detection and Quantification: Secondary antibodies conjugated to an enzyme are used to detect the primary antibodies. The resulting signal is visualized and quantified to determine the relative levels of the phosphorylated proteins.
Discussion and Future Directions
The preclinical data available to date suggests that this compound holds significant promise as a therapeutic agent for TSC, particularly for managing the neurological manifestations of the disease. Its ability to efficiently cross the blood-brain barrier and effectively inhibit mTOR signaling within the central nervous system represents a potential advantage over everolimus.
Further head-to-head studies are warranted to directly compare the efficacy of this compound and everolimus in various TSC models, including both in vitro cell proliferation assays using TSC1/2-deficient cells and in vivo models assessing a broader range of TSC-related pathologies. Such studies will be crucial for guiding the clinical development of this compound and determining its potential to improve outcomes for individuals with Tuberous Sclerosis Complex.
References
PQR626 and PQR620: A Comparative Analysis of Brain Penetration for mTOR Inhibition in Neurological Research
A detailed comparison for researchers and drug development professionals on the brain permeability and pharmacokinetic profiles of two potent mTOR inhibitors, PQR626 and PQR620.
In the landscape of neurological drug development, the ability of a therapeutic agent to effectively cross the blood-brain barrier (BBB) is a critical determinant of its potential success. This guide provides a comprehensive comparison of the brain penetration capabilities of two noteworthy mTOR inhibitors, this compound and PQR620. Both compounds, developed as potent and selective inhibitors of the mechanistic target of rapamycin (mTOR), have shown promise in preclinical models of neurological disorders. This analysis is supported by experimental data to aid researchers in selecting the appropriate tool compound for their central nervous system (CNS) studies.
Executive Summary
PQR620 is a first-in-class, brain-penetrant, ATP-competitive mTOR kinase inhibitor.[1] Building on this scaffold, this compound was developed as a next-generation inhibitor, designed to overcome the metabolic liabilities of PQR620 while retaining or improving its excellent brain penetration.[2][3] Both compounds effectively inhibit mTORC1 and mTORC2, key complexes in the mTOR signaling pathway that are often dysregulated in neurological diseases.[4][5] Experimental data demonstrates that both molecules achieve significant concentrations in the brain, with this compound showing a slight enhancement in brain-to-plasma ratio compared to PQR620.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic parameters related to the brain penetration of this compound and PQR620, compiled from preclinical studies in rodent models.
Table 1: Brain Penetration and Pharmacokinetic Parameters of this compound and PQR620 in Mice
| Parameter | This compound | PQR620 | Reference |
| Brain/Plasma Ratio | ~1.8:1 | ~1.6:1 | [1][6] |
| Time to Max Concentration (Cmax) in Brain | 30 minutes | 30 minutes | [1][7] |
| Terminal Elimination Half-life (t1/2) in Brain | ~3.0 hours | ~5 hours | [7][8] |
| Animal Model | C57BL/6J mice | C57BL/6J mice | [1][7] |
Table 2: Comparative Brain-to-Plasma Ratios with Other mTOR Inhibitors
| Compound | Brain/Plasma Ratio | Reference |
| This compound | ~1.8:1 | [1] |
| PQR620 | ~1.6:1 | [6] |
| Everolimus | ~1:61 - 1:92 | [1] |
| AZD2014 | ~1:25 | [1] |
| Rapamycin | 0.0057 | [6] |
Signaling Pathway and Mechanism of Action
Both this compound and PQR620 are ATP-competitive inhibitors of mTOR, targeting the kinase domain of the protein. This mechanism allows them to inhibit both mTORC1 and mTORC2 complexes, leading to a broad suppression of downstream signaling pathways involved in cell growth, proliferation, and survival.
Figure 1. Simplified mTOR signaling pathway illustrating the inhibitory action of this compound and PQR620 on both mTORC1 and mTORC2 complexes.
Experimental Protocols
The following section outlines a representative experimental methodology for assessing the brain penetration of mTOR inhibitors like this compound and PQR620, based on published preclinical studies.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the plasma and brain concentrations of the test compound over time and to calculate key pharmacokinetic parameters, including the brain-to-plasma ratio.
Animals: Male C57BL/6J mice are typically used for these studies.[1][7] Animals are housed under standard laboratory conditions with ad libitum access to food and water.
Drug Administration:
-
The test compound (this compound or PQR620) is formulated in a suitable vehicle for oral (p.o.) administration.
-
A single dose (e.g., 10-50 mg/kg) is administered to a cohort of mice.[1][7]
Sample Collection:
-
At predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), groups of mice are euthanized.
-
Blood samples are collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
The brain is rapidly excised, rinsed with cold saline, blotted dry, weighed, and flash-frozen in liquid nitrogen. Brain samples are also stored at -80°C.
Sample Analysis:
-
Brain Homogenization: Brain tissue is homogenized in a suitable buffer to create a uniform sample.
-
Bioanalysis: The concentrations of the test compound in plasma and brain homogenates are quantified using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method provides the necessary sensitivity and selectivity to measure drug concentrations accurately in complex biological matrices.
Data Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t1/2 are calculated for both plasma and brain.
-
The brain-to-plasma ratio is determined by dividing the AUC in the brain by the AUC in the plasma (AUCbrain/AUCplasma).
Figure 2. A generalized workflow for an in vivo pharmacokinetic study to assess brain penetration of a compound.
Conclusion
Both this compound and PQR620 exhibit excellent brain penetration, a crucial characteristic for therapeutic agents targeting neurological disorders. This compound, as a second-generation mTOR inhibitor, not only maintains the high brain permeability of its predecessor, PQR620, but was also designed to have an improved metabolic profile. The quantitative data presented in this guide, along with the outlined experimental methodologies, provide a solid foundation for researchers to make informed decisions when selecting an mTOR inhibitor for CNS-related research. The superior brain-to-plasma ratios of both this compound and PQR620 compared to other mTOR inhibitors like everolimus and rapamycin underscore their potential as valuable research tools and therapeutic candidates for neurological conditions.
References
- 1. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Novel TORC1/2 Kinase Inhibitor PQR620 Has Anti-Tumor Activity in Lymphomas as a Single Agent and in Combination with Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTOR - Wikipedia [en.wikipedia.org]
- 7. Brain-restricted mTOR inhibition with binary pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The novel, catalytic mTORC1/2 inhibitor PQR620 and the PI3K/mTORC1/2 inhibitor PQR530 effectively cross the blood-brain barrier and increase seizure threshold in a mouse model of chronic epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
PQR626: A Comparative Guide to a Novel Brain-Penetrant mTOR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
The mechanistic target of rapamycin (mTOR) is a pivotal kinase in cellular regulation, and its dysregulation is a hallmark of numerous cancers and neurological disorders. This guide provides a comprehensive comparison of PQR626, a novel ATP-competitive mTOR kinase inhibitor, with other prominent mTOR inhibitors. The data presented herein is collated from preclinical studies to facilitate an objective evaluation of this compound's efficacy and unique pharmacological profile.
Executive Summary
This compound is a potent, selective, and orally bioavailable dual mTORC1/mTORC2 inhibitor with exceptional brain penetrance.[1] This characteristic distinguishes it from many existing mTOR inhibitors and suggests its potential for treating central nervous system (CNS) disorders. Preclinical data demonstrates this compound's superior efficacy in animal models of neurological disease compared to first-generation mTOR inhibitors.
Comparative Efficacy of mTOR Inhibitors
The following tables summarize the in vitro potency and in vivo efficacy of this compound in comparison to first-generation rapalogs (Sirolimus, Everolimus, Temsirolimus) and second-generation dual mTORC1/2 inhibitors (Vistusertib, Sapanisertib).
Table 1: In Vitro Potency of mTOR Inhibitors
| Compound | Type | mTOR IC50 (nM) | mTOR Ki (nM) | mTORC1 Cellular IC50 (nM) (pS6) | mTORC2 Cellular IC50 (nM) (pAKT) | Primary Reference |
| This compound | 2nd Gen | 5 | 3.6 | 87 | 197 | [2] |
| Sirolimus (Rapamycin) | 1st Gen | ~0.1 | - | - | - | |
| Everolimus | 1st Gen | 1.6-2.4 | - | - | - | |
| Temsirolimus | 1st Gen | 1760 | - | - | - | |
| Vistusertib (AZD2014) | 2nd Gen | 2.8 | - | 210 | 78 | [3] |
| Sapanisertib (INK128) | 2nd Gen | - | 1.4 | - | - |
Note: IC50 and Ki values are highly dependent on assay conditions and should be compared with caution across different studies.
Table 2: Comparative In Vivo Efficacy and Brain Penetration
| Compound | Animal Model | Dosing | Key Outcomes | Brain/Plasma Ratio | Primary Reference |
| This compound | Tsc1GFAPCKO mice (Tuberous Sclerosis) | 50 mg/kg, BID | Significantly increased survival | ~1.8:1 | [1] |
| Everolimus | Tsc1GFAPCKO mice (Tuberous Sclerosis) | - | - | ~1:61 | [1] |
| Vistusertib (AZD2014) | - | - | - | ~1:25 | [1] |
| Sapanisertib | Glioblastoma Xenograft | - | Reduced tumor growth | - | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental designs discussed, the following diagrams are provided in DOT language.
Caption: Simplified mTOR signaling pathway and points of intervention for different classes of inhibitors.
Caption: General experimental workflow for the preclinical evaluation of mTOR inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the procedures described in the primary literature.
mTOR Kinase Assay (Biochemical)
This assay determines the direct inhibitory effect of a compound on mTOR kinase activity.
-
Reagents: Recombinant active mTOR protein, inactive p70S6K protein (substrate), ATP, kinase assay buffer (25 mmol/L Tris-HCl pH 7.5, 5 mmol/L β-glycerophosphate, 2 mmol/L DTT, 0.1 mmol/L Na3VO4, 10 mmol/L MgCl2, 5 mmol/L MnCl2), test compounds (e.g., this compound) at various concentrations.
-
Procedure:
-
Prepare reaction mixtures containing kinase assay buffer, 250 ng of active mTOR, and the test compound at desired concentrations.
-
Initiate the reaction by adding 1 µg of inactive p70S6K and 100 µmol/L ATP.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the phosphorylation of p70S6K by Western blotting using an antibody specific for phosphorylated p70S6K (Thr389).
-
Quantify band intensities to determine the IC50 value, which is the concentration of the inhibitor required to reduce mTOR kinase activity by 50%.
-
Cellular mTOR Signaling Assay (Western Blot)
This assay measures the inhibition of mTORC1 and mTORC2 signaling pathways within a cellular context.
-
Cell Lines: Human glioblastoma cell lines such as U87MG or other relevant cancer cell lines.
-
Reagents: Cell culture medium, fetal bovine serum (FBS), test compounds, lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors, primary antibodies against total and phosphorylated S6 ribosomal protein (pS6, a marker for mTORC1 activity) and total and phosphorylated AKT (pAKT Ser473, a marker for mTORC2 activity), and appropriate secondary antibodies.
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the mTOR inhibitor for a specified time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against pS6, S6, pAKT, and AKT overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence substrate and imaging system.
-
Quantify the band intensities to determine the cellular IC50 values for mTORC1 and mTORC2 inhibition.
-
In Vivo Efficacy Study in a Tuberous Sclerosis Mouse Model
This protocol describes an in vivo experiment to assess the efficacy of an mTOR inhibitor in a genetically engineered mouse model of Tuberous Sclerosis Complex (TSC).
-
Animal Model: Tsc1GFAPCKO mice, which have a conditional inactivation of the Tsc1 gene primarily in glial cells, leading to mTOR hyperactivation and a phenotype resembling human TSC.
-
Drug Formulation and Administration: this compound is dissolved in a suitable vehicle (e.g., 20% sulfobutyl-ether-β-cyclodextrin) and administered orally (p.o.) via gavage at a specified dose and frequency (e.g., 50 mg/kg, twice daily).
-
Procedure:
-
Genotype and enroll Tsc1GFAPCKO mice in the study.
-
Randomly assign mice to treatment (this compound) and vehicle control groups.
-
Administer the drug or vehicle according to the predetermined schedule.
-
Monitor the health and survival of the mice daily.
-
Record the date of death or euthanasia for each animal.
-
Analyze the survival data using Kaplan-Meier survival curves and log-rank tests to determine the statistical significance of any survival benefit.
-
Pharmacokinetic and Brain Penetration Analysis
This protocol outlines the procedure to determine the pharmacokinetic profile and brain-to-plasma concentration ratio of an mTOR inhibitor.
-
Animals: C57BL/6J mice or Sprague-Dawley rats.
-
Procedure:
-
Administer a single oral dose of the test compound (e.g., this compound at 10 mg/kg).
-
At various time points post-administration (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples (via cardiac puncture or tail vein) and brain tissue.
-
Process the blood to obtain plasma.
-
Homogenize the brain tissue.
-
Extract the drug from plasma and brain homogenates using an appropriate solvent.
-
Quantify the concentration of the drug in the extracts using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
Determine the brain/plasma ratio at each time point by dividing the drug concentration in the brain by the concentration in the plasma.
-
Conclusion
This compound emerges as a promising second-generation mTOR inhibitor with a distinct advantage in its ability to efficiently cross the blood-brain barrier. This property, coupled with its potent and selective inhibition of both mTORC1 and mTORC2, positions this compound as a strong candidate for the treatment of neurological disorders characterized by mTOR pathway hyperactivation, such as Tuberous Sclerosis Complex and certain types of brain cancers. The comparative data presented in this guide underscores the potential of this compound and provides a valuable resource for researchers and clinicians in the field of mTOR-targeted therapies. Further head-to-head clinical studies are warranted to fully elucidate its therapeutic potential in human diseases.
References
PQR626 In Vivo Target Engagement: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo target engagement of PQR626, a novel mTOR inhibitor, with other established mTOR inhibitors, everolimus and AZD2014. The data presented herein is compiled from publicly available preclinical research to facilitate an objective evaluation of these compounds.
Executive Summary
This compound is a potent, orally available, and brain-penetrant mTORC1/2 kinase inhibitor. In vivo studies demonstrate its ability to effectively cross the blood-brain barrier and engage its target, the mTOR kinase, in the brain. This is evidenced by a significant reduction in the phosphorylation of downstream markers of mTORC1 (pS6) and mTORC2 (pPKB) in the brain cortex of mice treated with this compound. When compared to the first-generation mTORC1 inhibitor everolimus and the dual mTORC1/2 inhibitor AZD2014, this compound exhibits a superior brain-to-plasma ratio. While direct comparative in vivo studies under identical conditions are limited, available data suggests this compound effectively modulates mTOR signaling in the central nervous system.
Comparative In Vivo Target Engagement Data
The following tables summarize key quantitative data from in vivo studies of this compound, everolimus, and AZD2014, focusing on brain penetrance and target engagement.
Table 1: Brain Penetrance of mTOR Inhibitors in Mice
| Compound | Brain/Plasma Ratio | Species | Reference |
| This compound | ~1.8:1 | C57BL/6J Mice | [1] |
| Everolimus | ~1:61 | C57BL/6J Mice | [1] |
| AZD2014 | ~1:25 | Mice | [1] |
Table 2: In Vivo Target Engagement in the Brain
| Compound | Animal Model | Dose & Route | Target Engagement Marker | % Reduction vs. Control | Reference |
| This compound | C57BL/6J Mice | 25 mg/kg, p.o. | pS6 (Ser235/236) | Significant reduction | [1] |
| This compound | C57BL/6J Mice | 25 mg/kg, p.o. | pPKB (Ser473) | Significant reduction | [1] |
| Everolimus | R6/2 HD Mice | Not specified | pS6 Kinase | Significant decrease | [2] |
| AZD2014 | GSC Xenograft Mice | Not specified | p-4EBP1 (mTORC1) | Significant reduction | [3] |
| AZD2014 | GSC Xenograft Mice | Not specified | p-AKT (mTORC2) | Significant reduction | [3] |
Note: Data for everolimus and AZD2014 are from different mouse models and experimental conditions, which should be considered when making direct comparisons.
Experimental Protocols
In Vivo Target Engagement Validation of this compound
This protocol is a synthesis of information from published studies.
1. Animal Model and Drug Administration:
-
Animals: Female C57BL/6J mice are used.
-
Housing: Animals are housed under standard laboratory conditions with ad libitum access to food and water.
-
Drug Formulation: this compound is formulated for oral administration (p.o.). The specific vehicle is not detailed in the available literature.
-
Dosing: A single dose of 25 mg/kg of this compound is administered orally.
2. Tissue Collection and Processing:
-
Time Point: Brain cortex is collected 30 minutes after drug administration.
-
Procedure: Mice are euthanized, and the brain cortex is rapidly dissected and snap-frozen in liquid nitrogen.
-
Lysis: The frozen tissue is homogenized in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard method like the BCA assay.
3. Western Blot Analysis:
-
Sample Preparation: Equal amounts of protein from each sample are denatured in SDS-PAGE sample buffer.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for pS6 (Ser235/236), total S6, pPKB (Ser473), total PKB, and a loading control (e.g., α-tubulin).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Quantification: The band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels and then to the loading control.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mTOR signaling pathway and the experimental workflow for validating this compound's target engagement.
Caption: mTOR Signaling Pathway and Inhibition by this compound and Alternatives.
Caption: Experimental Workflow for In Vivo Target Engagement Validation.
Conclusion
This compound demonstrates potent in vivo target engagement in the brain, effectively inhibiting both mTORC1 and mTORC2 signaling. Its superior brain penetrance compared to everolimus and AZD2014, as indicated by the brain/plasma ratio, suggests a potential advantage for treating neurological disorders where central mTOR pathway dysregulation is implicated. The provided experimental framework offers a basis for the design of further comparative studies to robustly evaluate the in vivo efficacy of this compound against other mTOR inhibitors.
References
- 1. The mTOR kinase inhibitor Everolimus decreases S6 kinase phosphorylation but fails to reduce mutant huntingtin levels in brain and is not neuroprotective in the R6/2 mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mTORC1/mTORC2 inhibitor AZD2014 enhances the radiosensitivity of glioblastoma stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase II study of continuous oral mTOR inhibitor everolimus for recurrent, radiographic-progressive neurofibromatosis type 1–associated pediatric low-grade glioma: a Neurofibromatosis Clinical Trials Consortium study - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PQR626 and Sirolimus: Next-Generation mTOR Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparative analysis of the novel ATP-competitive mTOR inhibitor, PQR626, and the well-established allosteric inhibitor, sirolimus. This document synthesizes available preclinical data to illuminate the key differences in their mechanism, efficacy, and pharmacokinetic profiles.
This guide presents a detailed examination of this compound, a potent, orally available, and brain-penetrant mTORC1/2 kinase inhibitor, and sirolimus, a macrolide immunosuppressant that allosterically inhibits mTORC1. By summarizing quantitative data, outlining experimental methodologies, and visualizing key pathways, this document serves as a critical resource for understanding the therapeutic potential of these two distinct mTOR inhibitors.
At a Glance: Key Differences
| Feature | This compound | Sirolimus (Rapamycin) |
| Mechanism of Action | ATP-competitive inhibitor of mTOR kinase domain | Allosteric inhibitor, forms a complex with FKBP12 to bind to mTORC1 |
| mTOR Complex Specificity | mTORC1 and mTORC2 | Primarily mTORC1 |
| Brain Penetration | High (Brain-to-plasma ratio > 1) | Low to negligible |
| Clinical Development Stage | Preclinical | FDA-approved for organ transplant rejection and other indications |
Chemical Structures
A fundamental distinction between this compound and sirolimus lies in their chemical scaffolds, which dictates their interaction with the mTOR protein.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight |
| This compound | 4-(difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine | C₂₀H₂₇F₂N₇O₂[1] | 435.47 g/mol [1] |
| Sirolimus | Macrolide | C₅₁H₇₉NO₁₃[2] | 914.17 g/mol [2] |
Mechanism of Action: A Tale of Two Binding Sites
The differing mechanisms of this compound and sirolimus have profound implications for their biological activity. Sirolimus acts as a molecular "glue," forming a ternary complex with FKBP12 and the FRB domain of mTOR, which allosterically inhibits the function of mTORC1.[3][4][5] In contrast, this compound directly competes with ATP in the kinase domain of mTOR, thereby inhibiting the catalytic activity of both mTORC1 and mTORC2.[6][7]
Figure 1. Comparative Mechanism of Action.
In Vitro Potency and Selectivity
This compound demonstrates high potency as an mTOR inhibitor. While direct comparative studies using the same assay conditions are limited, the available data highlights the distinct profiles of the two compounds.
Table 1: In Vitro Potency
| Compound | Assay Type | Target | IC₅₀ | Kᵢ | Reference |
| This compound | Biochemical | mTOR | 5 nM | 3.6 nM | [1][8] |
| This compound | In-cell Western | pPKB (S473) - mTORC2 | 197 nM | - | [8] |
| This compound | In-cell Western | pS6 (S235/236) - mTORC1 | 87 nM | - | [8] |
| Sirolimus | Not Available | mTORC1 | - | - | Data not available in a directly comparable format. |
This compound exhibits a high degree of selectivity for mTOR over other kinases, a critical attribute for minimizing off-target effects.
Figure 2. Kinase Selectivity Profiling Workflow.
Pharmacokinetic Properties: The Blood-Brain Barrier Challenge
A key differentiator for this compound is its ability to penetrate the blood-brain barrier, a significant limitation for sirolimus and other rapalogs. This property opens up therapeutic possibilities for neurological disorders where mTOR hyperactivation is implicated.
Table 2: Pharmacokinetic Parameters in Mice
| Parameter | This compound (10 mg/kg, p.o.) | Everolimus (Sirolimus analog) (10 mg/kg, p.o.) | Sirolimus (0.8 mg/kg, i.v. vs oral gavage) | Reference |
| Cₘₐₓ (Plasma) | 1096 ng/mL | ~3464 ng/mL | - | [8] |
| Cₘₐₓ (Brain) | ~3345 ng/g | ~57 ng/g | - | [9] |
| t₁/₂ (Plasma) | 3.0 h | - | - | [8] |
| Brain/Plasma Ratio | ~1.8:1 | ~1:61 | - | [2] |
| Oral Bioavailability | Orally active | - | ~10% | [10] |
In Vivo Efficacy: A Head-to-Head in a Disease Model
In a mouse model of Tuberous Sclerosis Complex (TSC), a genetic disorder characterized by mTOR hyperactivation and associated epilepsy, both this compound and sirolimus (and its analog everolimus) have demonstrated efficacy. Notably, this compound showed a significant effect on survival in Tsc1GFAPCKO mice.[2][11]
Table 3: In Vivo Efficacy in Tsc1GFAPCKO Mouse Model of TSC
| Compound | Dose | Outcome | Reference |
| This compound | 50 mg/kg, p.o., twice daily | Significantly prevented/decreased mortality | [2][11] |
| Sirolimus/Everolimus | Not specified | Similar effects on preventing mortality reported | [11] |
Experimental Protocols
Western Blotting for mTOR Pathway Activation
Objective: To assess the inhibition of mTORC1 and mTORC2 signaling by this compound and sirolimus.
Methodology:
-
Cell Culture and Treatment: A2058 melanoma cells are cultured to ~80% confluency. Cells are then treated with various concentrations of this compound or sirolimus for a specified duration (e.g., 1 hour).
-
Lysate Preparation: Cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.[4]
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 30 µg) are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.[4]
-
Immunoblotting: Membranes are blocked (e.g., with 5% non-fat milk or BSA in TBST) and incubated overnight at 4°C with primary antibodies against phosphorylated and total forms of mTOR, Akt (a downstream target of mTORC2), and S6 ribosomal protein (a downstream target of mTORC1).[4][7][12]
-
Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies, and signals are detected using an enhanced chemiluminescence (ECL) substrate.[7][12]
-
Quantification: Band intensities are quantified using densitometry software (e.g., ImageJ), and the ratio of phosphorylated to total protein is calculated to determine the extent of pathway inhibition.[7][12]
Figure 3. Western Blotting Workflow.
In Vivo Pharmacokinetic Studies in Mice
Objective: To determine and compare the pharmacokinetic profiles of this compound and sirolimus.
Methodology:
-
Animal Dosing: Female C57BL/6J mice are administered this compound or sirolimus orally (p.o.) at a defined dose (e.g., 10 mg/kg).[3]
-
Sample Collection: Blood and brain tissue are collected at multiple time points post-dosing.
-
Sample Processing: Blood is processed to obtain plasma. Brain tissue is homogenized.
-
LC-MS/MS Analysis: The concentrations of the respective drugs in plasma and brain homogenates are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Key parameters such as Cₘₐₓ, t₁/₂, and AUC (Area Under the Curve) are calculated using pharmacokinetic modeling software. The brain-to-plasma concentration ratio is determined to assess blood-brain barrier penetration.
Conclusion
This compound and sirolimus represent two distinct approaches to mTOR inhibition. Sirolimus, an allosteric inhibitor of mTORC1, has a long-standing clinical history, primarily in immunosuppression. This compound, a novel ATP-competitive inhibitor of both mTORC1 and mTORC2, offers a different pharmacological profile, most notably its ability to cross the blood-brain barrier. This key feature, combined with its high potency and selectivity, positions this compound as a promising candidate for the treatment of neurological disorders driven by mTOR hyperactivation. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in comparison to established mTOR inhibitors like sirolimus.
References
- 1. 4-(Difluoromethyl)-5-(4-((3 R,5 S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (this compound), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dose-Dependent Effects of Sirolimus on mTOR Signaling and Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel brain permeant mTORC1/2 inhibitors are as efficacious as rapamycin or everolimus in mouse models of acquired partial epilepsy and tuberous sclerosis complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical results of sirolimus treatment in transplant models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. psychogenics.com [psychogenics.com]
- 12. researchgate.net [researchgate.net]
A Comparative Safety Profile: PQR626 Versus Traditional Rapalogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profile of the novel mTOR inhibitor PQR626 against established rapalogs—sirolimus, everolimus, and temsirolimus. While clinical data for this compound is not yet publicly available, this document synthesizes preclinical findings for this compound and contrasts them with the extensive clinical safety data of approved rapalogs to inform future research and development.
Executive Summary
Rapalogs, the first-generation allosteric inhibitors of mTORC1, have a well-documented and manageable safety profile, primarily characterized by metabolic, hematologic, and dermatologic adverse events. This compound, a next-generation ATP-competitive mTOR kinase inhibitor targeting both mTORC1 and mTORC2, has demonstrated a favorable safety profile in preclinical studies, with good tolerability at effective doses. The key differentiator lies in their mechanism of action, which may translate to distinct safety and efficacy profiles in clinical settings. This guide presents the available data in a structured format to facilitate a clear comparison.
Mechanism of Action: A Tale of Two Inhibition Strategies
The differing safety profiles of this compound and traditional rapalogs can be partly attributed to their distinct mechanisms of mTOR inhibition. Rapalogs form a complex with FKBP12 to allosterically inhibit mTORC1, leaving mTORC2 activity largely intact. In contrast, this compound is an ATP-competitive inhibitor that targets the kinase domain of mTOR, thereby blocking the activity of both mTORC1 and mTORC2. This dual inhibition may offer a broader therapeutic window but could also present a different set of off-target effects and toxicities.
Preclinical Safety Profile of this compound
Preclinical evaluation of this compound in rodent models has indicated a promising safety profile.[1][2] Key findings from these studies are summarized below. It is important to note that these are preclinical results and may not directly translate to human safety.
| Parameter | Finding | Species | Reference |
| Maximum Tolerated Dose (MTD) | 100-150 mg/kg | Mouse | [2] |
| General Tolerability | Well-tolerated | Mouse, Rat | [1] |
| Brain Penetration | Excellent brain-to-plasma ratio (~1.8:1) | Mouse | [2] |
A related precursor compound, PQR620, also demonstrated good tolerability in preclinical studies, with an MTD of 150 mg/kg in mice and 30 mg/kg in a 14-day GLP toxicology study in rats.[3] Minor toxicities observed were dose-related changes in body weight and blood count.[3]
Clinical Safety Profile of Rapalogs
The safety profiles of sirolimus, everolimus, and temsirolimus have been extensively characterized through numerous clinical trials in various indications, including oncology and transplantation.[4][5][6][7][8] The most common adverse events are generally class-related and manageable with dose adjustments or supportive care.
Common Adverse Events of Rapalogs (All Grades, % Incidence)
| Adverse Event | Sirolimus | Everolimus | Temsirolimus |
| Stomatitis/Mucositis | 42-59% | 44-67% | 30-41% |
| Hyperglycemia | 23-40% | 12-50% | 26-89% |
| Hypertriglyceridemia | 45-63% | 27-72% | 27-83% |
| Hypercholesterolemia | 39-48% | 31-86% | 24-87% |
| Anemia | 23-37% | 11-92% | 30-94% |
| Thrombocytopenia | 14-30% | 7-77% | 16-84% |
| Leukopenia | 12-19% | 4-69% | 19-79% |
| Rash | 20-36% | 25-59% | 25-58% |
| Fatigue/Asthenia | 24-39% | 31-65% | 35-59% |
| Non-infectious Pneumonitis | 10-19% | 12-19% | 8-28% |
| Diarrhea | 25-35% | 27-38% | 21-34% |
| Nausea | 19-25% | 27-41% | 22-41% |
Note: Incidence rates are compiled from various clinical trials and prescribing information and can vary depending on the patient population, dosage, and combination therapies.
Serious Adverse Events
While most adverse events are mild to moderate, serious and sometimes life-threatening toxicities can occur with rapalog therapy. These include:
-
Non-infectious Pneumonitis: A well-recognized class effect that can be severe and requires dose interruption or discontinuation.[7]
-
Infections: Immunosuppressive effects can increase the risk of bacterial, viral, and fungal infections.[8]
-
Metabolic Dysregulation: Severe hyperglycemia and hyperlipidemia may require medical intervention.[5]
-
Hematologic Toxicities: Grade 3/4 anemia, thrombocytopenia, and leukopenia can occur.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of safety data. Below are representative methodologies for preclinical toxicology studies and clinical safety assessments.
Preclinical Toxicology and Safety Pharmacology Protocol (General)
A standard preclinical safety evaluation for a novel mTOR inhibitor like this compound would typically involve the following components:
-
Single-Dose and Dose-Range Finding Studies:
-
Objective: To determine the maximum tolerated dose (MTD) and identify acute toxicities.
-
Methodology: Administration of single, escalating doses of the compound to rodent and non-rodent species. Clinical signs, body weight, and mortality are monitored.
-
-
Repeat-Dose Toxicity Studies:
-
Objective: To evaluate the toxicological effects of repeated administration over a defined period (e.g., 14 or 28 days).
-
Methodology: Daily administration of the compound at multiple dose levels. Includes comprehensive monitoring of clinical signs, body weight, food consumption, ophthalmology, electrocardiography (ECG), clinical pathology (hematology, clinical chemistry, coagulation), and urinalysis. At termination, a full necropsy and histopathological examination of tissues are performed.
-
-
Safety Pharmacology Core Battery:
-
Objective: To assess the potential effects on vital organ systems (cardiovascular, respiratory, and central nervous systems).
-
Methodology: Specific in vivo or in vitro assays to evaluate parameters such as blood pressure, heart rate, respiratory rate, and neurological function.
-
-
Genotoxicity and Carcinogenicity Studies:
-
Objective: To assess the potential for genetic damage and tumor formation.
-
Methodology: A battery of in vitro (e.g., Ames test, chromosome aberration test) and in vivo (e.g., micronucleus test) assays. Long-term carcinogenicity studies in rodents may be conducted for compounds intended for chronic use.
-
References
- 1. 4-(Difluoromethyl)-5-(4-((3 R,5 S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (this compound), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Adverse events associated with mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Risk of Metabolic Complications in Patients with Solid Tumors Treated with mTOR inhibitors: Meta-analysis | Anticancer Research [ar.iiarjournals.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Pulmonary complications with the use of mTOR inhibitors in targeted cancer therapy: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of mTORC1/2 Inhibitors: PQR626 and AZD2014
In the landscape of targeted cancer therapy and the treatment of neurological disorders driven by hyperactive mTOR signaling, the development of dual mTORC1/2 inhibitors represents a significant advancement over earlier-generation rapamycin analogs. This guide provides a detailed comparison of two such inhibitors, PQR626 and AZD2014, focusing on their biochemical and cellular activity, pharmacokinetic profiles, and the experimental methodologies used for their evaluation. This objective analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in preclinical and clinical research.
Biochemical and Cellular Activity
Both this compound and AZD2014 are potent ATP-competitive inhibitors of mTOR, effectively blocking both mTORC1 and mTORC2 complexes.[1][2] However, available data suggests differences in their specific potencies.
| Parameter | This compound | AZD2014 | Reference |
| Biochemical mTOR Inhibition | IC50: 5 nM, Ki: 3.6 nM | IC50: 2.81 nM | [3][4] |
| Cellular mTORC1 Inhibition (pS6) | IC50: 87 nM (in-cell western) | IC50: 210 nM (MDAMB468 cells) | [2][3] |
| Cellular mTORC2 Inhibition (pPKB/pAKT) | IC50: 197 nM (pPKB S473, in-cell western) | IC50: 78 nM (pAKT S473, MDAMB468 cells) | [2][3] |
This compound demonstrates high selectivity for mTOR over other kinases, including PI3K isoforms.[5] Similarly, AZD2014 exhibits significant selectivity for mTOR over PI3K isoforms.[6]
Anti-Proliferative Activity
AZD2014 has been extensively characterized for its anti-proliferative effects across a range of cancer cell lines.
| Cell Line | AZD2014 IC50/GI50 | Reference |
| HCCLM3 | IC50: 101.6 nM | [7] |
| Huh-7 | IC50: 441.6 nM | [7] |
| HepG2 | IC50: 600 nM | [7] |
| 22RV1 | IC50: 589.9 nM | [8] |
| C4-2 | IC50: 204.4 nM | [8] |
| 22RV1 DOCR | IC50: 362.7 nM | [8] |
| C4-2 DOCR | IC50: 235.4 nM | [8] |
| ER+ Breast Cancer Cell Lines | GI50: <200 nM | [2] |
Note: DOCR indicates docetaxel-resistant cell lines.
Pharmacokinetic Profile
A critical differentiator between this compound and AZD2014 is their ability to penetrate the blood-brain barrier (BBB).
| Parameter | This compound | AZD2014 | Reference |
| Brain/Plasma Ratio | ~1.8:1 | ~1:25 | [1][9] |
| Bioavailability (preclinical) | Orally available | 29% | [3][4] |
| Metabolism | Extensively metabolized by CYP3A5 and CYP2C8 | [4] | |
| Half-life (mice) | 3.0 h (oral dosing) | 4 hours (predicted) | [10][11] |
The significantly higher brain-to-plasma ratio of this compound suggests its potential for treating neurological disorders where central nervous system (CNS) penetration is crucial.[1][9]
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: Simplified mTOR signaling pathway showing inhibition points of this compound and AZD2014.
Caption: Standardized workflow for Western Blot analysis of mTOR signaling pathway proteins.
Caption: General workflow for determining cell viability and anti-proliferative effects.
Experimental Protocols
Western Blot Analysis of mTOR Signaling
This protocol is a generalized procedure for assessing the phosphorylation status of key mTOR pathway proteins.
-
Sample Preparation: Cells are cultured to 70-80% confluency and treated with the mTOR inhibitor or vehicle control for the desired time. Cells are then washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors. The lysate is centrifuged to pellet cell debris, and the supernatant containing the protein is collected.[12]
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA or Bradford protein assay to ensure equal loading.[12]
-
SDS-PAGE: Equal amounts of protein (typically 20-30 µg) are separated on a low-percentage (e.g., 6-8%) Tris-Acetate or Tris-Glycine SDS-polyacrylamide gel, which is optimal for resolving high molecular weight proteins like mTOR (~289 kDa).[12][13]
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane. A wet transfer system is often preferred for large proteins, typically running at 100V for 90-120 minutes or overnight at a lower voltage in a cold room.[12][13]
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat dry milk or 3-5% bovine serum albumin in Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.[13][14]
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-S6, phospho-AKT, total S6, total AKT) overnight at 4°C with gentle agitation.[13][14]
-
Washing and Secondary Antibody Incubation: The membrane is washed multiple times with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.[14]
Cell Viability and Proliferation Assays (MTT/MTS)
These colorimetric assays are used to determine the effect of the inhibitors on cell viability and proliferation.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[7][15]
-
Compound Treatment: The following day, the media is replaced with fresh media containing serial dilutions of the mTOR inhibitor or vehicle control.[7]
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compound to exert its effect.[7][16]
-
Addition of Reagent: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.[15]
-
Incubation with Reagent: The plates are incubated for 1-4 hours to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells.[15]
-
Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.[15]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at the appropriate wavelength (typically 490-570 nm).[15]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells, and IC50 or GI50 values are determined.
In Vivo Tumor Xenograft Studies
Animal models are crucial for evaluating the in vivo efficacy of mTOR inhibitors.
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) are typically used.[17]
-
Tumor Cell Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse. Tumors are allowed to grow to a palpable size.[18]
-
Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. The mTOR inhibitor is administered orally or via another appropriate route at a predetermined dose and schedule.[18]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Body weight and general health of the animals are monitored throughout the study.[17]
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of target inhibition (e.g., by Western blot for p-S6 and p-AKT) to confirm the drug's mechanism of action in vivo.[18]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. First-in-human pharmacokinetic and pharmacodynamic study of the dual m-TORC 1/2 inhibitor, AZD2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dramatic antitumor effects of the dual mTORC1 and mTORC2 inhibitor AZD2014 in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent antitumour of the mTORC1/2 dual inhibitor AZD2014 in docetaxel‐sensitive and docetaxel‐resistant castration‐resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubcompare.ai [pubcompare.ai]
- 15. broadpharm.com [broadpharm.com]
- 16. Inhibition of mTORC2 Induces Cell-Cycle Arrest and Enhances the Cytotoxicity of Doxorubicin by Suppressing MDR1 Expression in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of the mTOR inhibitor everolimus and the PI3K/mTOR inhibitor NVP-BEZ235 in murine acute lung injury models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
PQR626 Efficacy in Patient-Derived Xenografts: An Analysis of Available Preclinical Data
A comprehensive review of publicly available preclinical data reveals a primary focus on the neurological applications of PQR626, a potent and brain-penetrant mTORC1/2 inhibitor. While demonstrating significant efficacy in models of neurological disease, there is currently a lack of published studies evaluating the efficacy of this compound in patient-derived xenograft (PDX) models of cancer.
This guide aims to provide researchers, scientists, and drug development professionals with an objective summary of the existing preclinical data for this compound and to contextualize its development status. However, due to the absence of specific studies in cancer PDX models, a direct comparison with other anti-cancer agents in this context cannot be constructed at this time.
This compound: Mechanism of Action and Preclinical Profile
This compound is a selective, orally available, and brain-penetrant inhibitor of the mechanistic target of rapamycin (mTOR) kinase, affecting both mTORC1 and mTORC2 complexes. The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer and neurological disorders.
Preclinical studies have highlighted the distinct pharmacokinetic profile of this compound, particularly its ability to cross the blood-brain barrier. This characteristic has positioned it as a promising candidate for neurological conditions where mTOR hyperactivation is a key pathological feature.
Preclinical Efficacy: Focus on Neurological Disorders
The majority of published preclinical efficacy data for this compound centers on its potential for treating Tuberous Sclerosis Complex (TSC), a genetic disorder characterized by the growth of benign tumors in multiple organs and neurological manifestations such as epilepsy. In a genetically engineered mouse model that recapitulates key aspects of TSC, this compound demonstrated significant therapeutic effects.
While these findings are promising for neurological applications, they do not provide direct evidence of anti-tumor efficacy in patient-derived cancer models.
The Role of Patient-Derived Xenografts in Oncology Drug Development
Patient-derived xenograft (PDX) models, created by implanting tumor tissue from a patient directly into an immunodeficient mouse, have become a cornerstone of preclinical cancer research. These models are considered more clinically relevant than traditional cell line-derived xenografts as they better retain the heterogeneity and molecular characteristics of the original human tumor. Efficacy studies in PDX models are therefore considered to have higher predictive value for clinical outcomes in cancer patients.
Data Gap: this compound in Cancer Patient-Derived Xenografts
Despite the clear rationale for investigating an mTOR inhibitor like this compound in oncology, a thorough search of scientific literature and clinical trial registries did not yield any studies reporting on the efficacy of this compound in cancer PDX models. Consequently, the quantitative data required to construct comparative tables and detailed experimental protocols specific to this compound in this context are not available.
Future Directions and the Need for Oncology-Focused Preclinical Studies
To ascertain the potential of this compound as a therapeutic agent for cancer, future preclinical studies should include its evaluation in a diverse panel of patient-derived xenograft models representing various solid and hematological malignancies. Such studies would be crucial for:
-
Determining Anti-Tumor Efficacy: Assessing the ability of this compound to inhibit tumor growth in clinically relevant models.
-
Identifying Responsive Tumor Types: Pinpointing specific cancer types or subtypes that are most sensitive to this compound treatment.
-
Biomarker Discovery: Identifying molecular markers that can predict response or resistance to this compound.
-
Comparative Analysis: Benchmarking the efficacy of this compound against standard-of-care agents and other mTOR inhibitors in head-to-head PDX studies.
Conclusion
This compound is a promising mTOR inhibitor with a well-characterized preclinical profile, primarily in the context of neurological disorders. However, there is a significant gap in the publicly available data regarding its efficacy in patient-derived xenograft models of cancer. Without such data, a comprehensive comparison guide for its use in oncology cannot be developed. Further preclinical investigation in cancer PDX models is essential to define the potential role of this compound in cancer therapy. Researchers and drug developers are encouraged to monitor for emerging data from PIQUR Therapeutics and their collaborators in this area.
Signaling Pathway and Experimental Workflow Diagrams
While specific experimental data for this compound in PDX models is unavailable, the following diagrams illustrate the general signaling pathway of mTOR and a typical workflow for establishing and utilizing patient-derived xenografts in preclinical drug efficacy studies.
Caption: General mTOR signaling pathway indicating inhibition by this compound.
Caption: Standard workflow for patient-derived xenograft (PDX) studies.
Safety Operating Guide
Proper Disposal of PQR626: A Guide for Laboratory Professionals
For Immediate Implementation: Essential Safety and Disposal Information for the Investigational mTOR Inhibitor PQR626
This document provides procedural guidance for the safe handling and disposal of this compound, a potent, orally available, and brain-penetrant mTOR inhibitor used in neurological disorder research. Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance within research laboratories. As a matter of policy, all chemical waste, including investigational compounds like this compound, must be managed through your institution's Environmental Health and Safety (EHS) department.
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, mTOR inhibitors as a class are potent pharmaceutical compounds that require careful handling. An SDS for a similar mTOR inhibitor indicates potential hazards such as being harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, appropriate personal protective equipment (PPE), including lab coats, safety glasses, and gloves, should be worn at all times when handling this compound. All manipulations of the compound should be performed in a chemical fume hood to avoid inhalation of dust or aerosols.
This compound Waste Classification and Segregation
All materials contaminated with this compound are to be considered hazardous chemical waste. This includes, but is not limited to:
-
Pure this compound compound
-
Solutions containing this compound
-
Contaminated labware (e.g., pipette tips, vials, plates)
-
Contaminated sharps (e.g., needles, syringes)
-
Personal Protective Equipment (PPE) with gross contamination
Proper segregation of this waste is crucial to prevent accidental chemical reactions and to ensure correct disposal by EHS personnel. Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS department.
Quantitative Data on this compound Waste Management
Due to the investigational nature of this compound, specific quantitative limits for disposal, such as permissible concentrations for drain disposal, are not available. However, as a standard practice for hazardous chemical waste, drain disposal of this compound is strictly prohibited. All waste must be collected for incineration by a licensed hazardous waste disposal facility.
| Waste Stream | Container Type | Disposal Method | Key Considerations |
| Solid this compound Waste (powder, contaminated PPE, labware) | Labeled, sealed, and compatible hazardous waste container | Collection by EHS for incineration | Ensure container is properly labeled with "Hazardous Waste" and the full chemical name "this compound". |
| Liquid this compound Waste (solutions in organic or aqueous solvents) | Labeled, sealed, and compatible hazardous waste container (typically glass) | Collection by EHS for incineration | Do not overfill containers. Leave adequate headspace for expansion. Segregate aqueous and organic solvent waste. |
| Sharps Contaminated with this compound | Puncture-resistant sharps container labeled as "Hazardous Waste" | Collection by EHS for incineration | Do not recap, bend, or break needles. |
| Empty this compound Vials | Labeled hazardous waste container | Collection by EHS for incineration | Even "empty" containers retain residue and must be disposed of as hazardous waste. |
Experimental Protocol: In-Lab Waste Collection and Handling
The following protocol outlines the standard operating procedure for the collection of this compound waste within the laboratory prior to EHS pickup.
Materials:
-
Designated and labeled hazardous waste containers (solid, liquid, sharps)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, chemical-resistant gloves
-
Chemical fume hood
-
Waste labels
Procedure:
-
Container Preparation:
-
Obtain appropriate, chemically compatible waste containers from your institution's EHS department.
-
Affix a "Hazardous Waste" label to each container before adding any waste.
-
Clearly write the full chemical name "this compound" and any other required information (e.g., PI name, lab location, accumulation start date) on the label.
-
-
Waste Accumulation:
-
All handling of this compound and generation of this compound waste must be conducted within a certified chemical fume hood.
-
Solid Waste: Place all non-sharp, solid waste contaminated with this compound (e.g., contaminated gloves, weigh boats, pipette tips) directly into the designated solid hazardous waste container.
-
Liquid Waste: Carefully pour all liquid waste containing this compound into the designated liquid hazardous waste container. Use a funnel to prevent spills. Do not mix incompatible waste streams.
-
Sharps Waste: Immediately place all sharps contaminated with this compound into the designated sharps container.
-
-
Container Management:
-
Keep all waste containers securely closed when not in use.
-
Store waste containers in a designated and clearly marked satellite accumulation area within the laboratory.
-
Do not allow waste to accumulate for more than the time limit specified by your institution's EHS guidelines.
-
-
Disposal Request:
-
Once a waste container is full or nearing its accumulation time limit, submit a chemical waste pickup request to your institution's EHS department through their designated system.
-
EHS personnel will collect the waste for final disposal at a licensed incineration facility.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste generated in a research laboratory.
Disclaimer: This information is intended as a guide and does not supersede institutional or regulatory requirements. Always consult your institution's Environmental Health and Safety department for specific guidance on hazardous waste disposal.
References
Standard Operating Procedure: Personal Protective Equipment for PQR626
This document provides essential safety protocols and logistical information for the handling and disposal of PQR626, an investigational compound. The following procedural guidance is designed to ensure the safety of all laboratory personnel.
Hazard Assessment and Risk Profile
This compound is a potent, micronized powder with suspected high cytotoxicity. Due to its novelty, the full toxicological profile is unknown. Therefore, a high degree of caution must be exercised. The primary routes of exposure are inhalation of airborne particles and dermal absorption. All handling of this compound solid must be performed within a certified containment system.
Required Personal Protective Equipment (PPE)
Selection of appropriate PPE is critical and depends on the specific procedure being performed. The following table summarizes the minimum PPE requirements for common laboratory tasks involving this compound.
Table 1: PPE Requirements by Task
| Task | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
|---|---|---|---|---|
| Weighing/Handling Solid | Powered Air-Purifying Respirator (PAPR) with P100/HEPA filters | Chemical splash goggles and full-face shield | Double-gloved with extended cuff nitrile gloves (≥6 mil) | Disposable, coated, solid-front gown or coverall |
| Solution Preparation | PAPR with P100/HEPA and organic vapor cartridges | Chemical splash goggles and full-face shield | Double-gloved with extended cuff nitrile gloves (≥6 mil) | Disposable, coated, solid-front gown |
| In Vitro/In Vivo Dosing | PAPR or N95 respirator (task-dependent risk assessment) | Chemical splash goggles | Double-gloved with extended cuff nitrile gloves (≥6 mil) | Disposable lab coat |
| Waste Disposal | N95 respirator | Safety glasses with side shields | Single pair of nitrile gloves (≥4 mil) | Standard lab coat |
Operational Plan: Handling and Disposal
3.1. Handling Solid this compound
-
Preparation: Don all required PPE as specified in Table 1 before entering the designated handling area.
-
Containment: All manipulations of solid this compound must occur within a certified chemical fume hood, biological safety cabinet, or glovebox to prevent aerosolization.
-
Weighing: Use a dedicated analytical balance inside the containment unit. Employ anti-static techniques to minimize powder dispersal.
-
Post-Handling: After completing the task, decontaminate all surfaces with a 70% ethanol solution followed by a 10% bleach solution.
3.2. Disposal Plan
-
PPE Disposal: All disposable PPE (gloves, gowns, shoe covers) used while handling this compound must be considered hazardous waste.
-
Carefully remove PPE, avoiding self-contamination.
-
Place all items in a designated, sealed hazardous waste bag (yellow).
-
-
Chemical Waste: Unused this compound and contaminated consumables (e.g., pipette tips, tubes) must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not mix with other waste streams.
Experimental Protocol: Glove Permeation and Breakthrough Time
To validate the selection of nitrile gloves, a breakthrough time assessment was conducted using a modified ASTM F739 standard test method.
Methodology:
-
A test cell was constructed to expose the glove material to a saturated solution of this compound in a relevant solvent (e.g., DMSO).
-
The glove material (6 mil nitrile) served as a barrier between the challenge solution and a collection chamber.
-
Air was continuously sampled from the collection chamber and analyzed by High-Performance Liquid Chromatography (HPLC) every 5 minutes to detect the presence of this compound.
-
"Breakthrough" is defined as the time at which the permeation rate of this compound reaches 0.1 µg/cm²/min.
Table 2: Glove Material Breakthrough Data
| Glove Material | Thickness (mil) | Challenge Solvent | Standardized Breakthrough Time (minutes) |
|---|---|---|---|
| Nitrile | 6 | Dimethyl Sulfoxide (DMSO) | > 240 |
| Latex | 5 | Dimethyl Sulfoxide (DMSO) | 15 |
| Neoprene | 7 | Acetone | > 120 |
Visual Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: Decision workflow for selecting appropriate PPE based on the physical form of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
